CW069
Descripción
Propiedades
IUPAC Name |
2-[[(2S)-2-(benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21IN2O3/c24-18-11-12-20(19(14-18)23(28)29)26-22(27)21(13-16-7-3-1-4-8-16)25-15-17-9-5-2-6-10-17/h1-12,14,21,25H,13,15H2,(H,26,27)(H,28,29)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDIXDXDSUBHIU-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=C(C=C(C=C2)I)C(=O)O)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=C(C=C(C=C2)I)C(=O)O)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21IN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Mechanism of CW069: A Selective Allosteric Inhibitor of HSET/KIFC1 for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
CW069 is a novel, cell-permeable, allosteric inhibitor of the human kinesin motor protein HSET (Human kinesin-like spindle protein), also known as KIFC1.[1][2] This motor protein plays a crucial role in the clustering of supernumerary centrosomes in cancer cells, a mechanism that allows aneuploid cells to undergo bipolar mitosis and evade apoptosis.[1][2] By selectively inhibiting HSET, this compound disrupts this clustering process, leading to multipolar spindle formation and subsequent cell death in cancer cells with centrosome amplification, while largely sparing normal diploid cells.[1] This unique mechanism of action makes this compound a promising candidate for targeted cancer therapy, particularly for tumors characterized by centrosome amplification. Furthermore, recent studies have highlighted its potential in overcoming resistance to conventional chemotherapeutics like docetaxel in prostate cancer.[3][4][5]
Core Mechanism of Action: Targeting Centrosome Clustering
The primary mechanism of action of this compound is the selective, allosteric inhibition of HSET/KIFC1.[1] HSET is a minus-end directed microtubule motor protein of the kinesin-14 family.[3] In many cancer cells, the presence of more than two centrosomes (supernumerary centrosomes) would typically lead to catastrophic multipolar mitosis and cell death.[1] To circumvent this, cancer cells utilize HSET to cluster these extra centrosomes at the two spindle poles, enabling a pseudo-bipolar mitosis and ensuring their survival.[1][2]
This compound binds to an allosteric pocket on the HSET motor domain, distinct from the ATP and microtubule binding sites.[1] This binding event induces a conformational change that inhibits the ATPase activity of HSET, effectively paralyzing its motor function.[2] Consequently, the clustering of supernumerary centrosomes is prevented. This leads to the formation of multipolar spindles during mitosis in cancer cells with centrosome amplification.[1] The inability to form a stable bipolar spindle triggers the spindle assembly checkpoint, ultimately leading to mitotic catastrophe and apoptosis.[3]
A key feature of this compound's mechanism is its selectivity for cancer cells with supernumerary centrosomes. In normal, healthy cells with two centrosomes, HSET is not essential for bipolar spindle formation.[1] Therefore, inhibition of HSET by this compound has minimal impact on the viability of these cells, suggesting a favorable therapeutic window.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's biological activity from in vitro and cell-based assays.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | HSET (in vitro enzymatic ATPase assay) | 75 µM | [2] |
| IC50 | N1E-115 (neuroblastoma) cell growth | 10 µM - 86 ± 10 µM | |
| IC50 | NHDF (normal human dermal fibroblast) cell growth | 181 ± 7 µM | |
| IC50 | DU145-DR (docetaxel-resistant prostate cancer) | Significantly lower than parental cell lines | [3] |
| IC50 | C4-2-DR (docetaxel-resistant prostate cancer) | Significantly lower than parental cell lines | [3] |
Signaling Pathway and Cellular Consequences
The inhibitory action of this compound on HSET initiates a cascade of events within cancer cells possessing supernumerary centrosomes, as depicted in the following signaling pathway diagram.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
In Vitro Enzymatic ATPase Assay
This assay measures the microtubule-stimulated ATPase activity of HSET and its inhibition by this compound.
-
Objective: To determine the IC50 value of this compound against HSET.
-
Principle: The hydrolysis of ATP by HSET is coupled to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase reactions, which can be monitored spectrophotometrically.
-
Protocol:
-
Recombinant full-length, N-terminal 6His-tagged HSET is purified.
-
An assay mixture is prepared containing purified HSET (e.g., 6 nM), microtubules (e.g., 0.07 mg/ml), ATP (e.g., 2 mM), and the coupling enzymes (pyruvate kinase and lactate dehydrogenase) in a suitable buffer (e.g., 50 mM Na PIPES, pH 6.8).
-
Varying concentrations of this compound (dissolved in DMSO) are added to the assay mixture.
-
The reaction is initiated by the addition of the enzyme mixture.
-
The decrease in absorbance at 340 nm (due to NADH oxidation) is monitored over time using a spectrophotometer.
-
The rate of ATP hydrolysis is calculated and plotted against the concentration of this compound to determine the IC50 value using a suitable software like GraphPad Prism.
-
Cell Viability Assay (Sulforhodamine B - SRB)
This colorimetric assay is used to assess the cytotoxic effects of this compound on different cell lines.
-
Objective: To determine the IC50 values of this compound in cancer and normal cell lines.
-
Principle: SRB is a dye that binds to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
-
Protocol:
-
Cells (e.g., N1E-115, NHDF, DU145) are seeded in 96-well plates at a density of approximately 2,500 cells per well and allowed to adhere for 24 hours.
-
The cells are then treated with various concentrations of this compound (dissolved in DMSO and diluted in culture medium to a final DMSO concentration of 0.2%) for 72 hours.
-
After the incubation period, the cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are washed and stained with 0.4% (w/v) SRB in 1% acetic acid.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The protein-bound dye is solubilized with 10 mM Tris base solution.
-
The absorbance is measured at a wavelength of 510 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to DMSO-treated control cells, and the IC50 values are determined using software like GraphPad Prism.
-
Immunofluorescence Microscopy for Spindle Analysis
This technique is used to visualize the mitotic spindles and centrosomes in cells treated with this compound.
-
Objective: To observe the effect of this compound on spindle morphology and centrosome clustering.
-
Principle: Specific antibodies are used to label microtubules (α-tubulin) and centrosomes (e.g., γ-tubulin, CDK5RAP2), and a fluorescent dye (DAPI) is used to stain the DNA.[1] The cellular structures are then visualized using a fluorescence microscope.
-
Protocol:
-
Cells are grown on coverslips and treated with this compound (e.g., 100 or 200 µM) or DMSO as a control for a specified period.[1]
-
The cells are fixed with a suitable fixative (e.g., ice-cold methanol).
-
The fixed cells are permeabilized with a detergent (e.g., Triton X-100).
-
The cells are incubated with primary antibodies against α-tubulin and a centrosomal marker.
-
After washing, the cells are incubated with fluorescently labeled secondary antibodies.
-
The DNA is counterstained with DAPI.
-
The coverslips are mounted on microscope slides, and the cells are imaged using a fluorescence or confocal microscope.
-
The percentage of mitotic cells with bipolar, multipolar, or monopolar spindles is quantified.[1]
-
Reversal of Chemotherapy Resistance
Recent research has expanded the therapeutic potential of this compound beyond its standalone activity. In docetaxel-resistant prostate cancer cell lines (DU145-DR and C4-2-DR), which exhibit higher expression of KIFC1, this compound treatment suppressed cell viability.[3][4][5] A combination of this compound and docetaxel significantly reduced cell viability in these resistant cells, indicating that this compound can re-sensitize them to docetaxel.[3][4] The proposed mechanism involves the induction of apoptosis, as evidenced by changes in the expression of apoptosis-related proteins like Bcl-2, Bax, cleaved PARP, and cleaved caspase-3 upon KIFC1 knockdown.[3][5]
Conclusion and Future Directions
This compound represents a promising, targeted anti-cancer agent with a well-defined mechanism of action. Its selectivity for cancer cells with supernumerary centrosomes offers a potential therapeutic advantage by minimizing toxicity to normal tissues. The allosteric mode of inhibition provides an alternative to targeting the highly conserved ATP binding pocket of kinesins. The ability of this compound to overcome chemotherapy resistance further broadens its potential clinical applications. Future research should focus on optimizing the potency and pharmacokinetic properties of this compound and its analogs, as well as exploring its efficacy in in vivo models of cancers with known centrosome amplification. The synergistic effects with existing chemotherapies also warrant further investigation in preclinical and clinical settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of an allosteric inhibitor of HSET that targets cancer cells with supernumerary centrosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
The Role of KIFC1 in Centrosome Clustering: A Technical Guide for Researchers
Abstract
Centrosome amplification, a hallmark of many cancers, presents a significant challenge to mitotic fidelity. To circumvent the lethal consequences of multipolar spindle formation arising from supernumerary centrosomes, cancer cells have evolved a dependency on mechanisms that cluster these extra centrosomes into a bipolar array. A key player in this process is the kinesin superfamily protein KIFC1 (also known as HSET), a non-essential, minus-end-directed motor protein. This technical guide provides an in-depth analysis of the critical role of KIFC1 in centrosome clustering, its mechanism of action, regulation, and its emergence as a promising therapeutic target in oncology. We present a compilation of quantitative data from key studies, detailed experimental protocols for investigating KIFC1 function, and visual representations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field.
Introduction: The Challenge of Supernumerary Centrosomes in Cancer
Normal somatic cells possess a pair of centrosomes that orchestrate the formation of a bipolar mitotic spindle, ensuring accurate chromosome segregation. However, various cellular stresses can lead to an increase in centrosome number, a condition known as centrosome amplification.[1][2] While this would typically trigger mitotic catastrophe and cell death due to the formation of multipolar spindles, cancer cells can survive and even leverage this genomic instability to their advantage by clustering the extra centrosomes.[2][3][4] This process allows for a pseudo-bipolar division, which, although prone to low-grade aneuploidy, permits continued proliferation.[1][4]
KIFC1: The Molecular Motor Driving Centrosome Clustering
KIFC1, a member of the kinesin-14 family, is a crucial component of the centrosome clustering machinery in cancer cells.[2][3][4] Unlike most kinesins that move towards the plus-end of microtubules, KIFC1 is a minus-end-directed motor.[1][5] This unique property, combined with its ability to crosslink microtubules, allows KIFC1 to slide antiparallel microtubules past each other, generating the inward forces necessary to gather supernumerary centrosomes at the spindle poles.[5][6]
Mechanism of Action
The primary function of KIFC1 in centrosome clustering involves the crosslinking and sliding of microtubules.[5] KIFC1 possesses a motor domain at its C-terminus and a non-motor microtubule-binding domain at its N-terminus. This structure enables it to bind to two different microtubules simultaneously. By moving towards the minus-ends of these microtubules, KIFC1 effectively pulls the centrosomes, which are the primary microtubule-organizing centers, closer together. This activity counteracts the outward-pushing forces generated by plus-end directed kinesins like KIF11 (also known as Eg5), which are involved in separating the centrosomes.[7]
Quantitative Insights into KIFC1 Function
The functional significance of KIFC1 in cancer cell survival is underscored by quantitative data from various studies. Inhibition or depletion of KIFC1 leads to a marked increase in multipolar spindle formation and a subsequent decrease in cell viability, particularly in cancer cells with centrosome amplification.
| Cell Line | Treatment | Effect on Multipolar Spindles | Effect on Cell Viability/Colony Formation | Reference |
| H1299 (Lung Cancer) | KIFC1 siRNA + 945 (PLK4 inhibitor to induce CA) | Increased proportion of multipolar spindles | Decreased clonogenic survival | [8] |
| H1975 (Lung Cancer) | KIFC1 siRNA + 945 | Increased proportion of multipolar spindles | Decreased clonogenic survival | [8] |
| PC9 (Lung Cancer) | KIFC1 siRNA + 945 | Increased proportion of multipolar spindles | No significant effect | [8] |
| A549 (Lung Cancer) | KIFC1 siRNA + 945 | Increased proportion of multipolar spindles | No significant effect | [8] |
| DU145-DR (Docetaxel-Resistant Prostate Cancer) | KIFC1 siRNA + Docetaxel | Not specified | Decreased cell viability (MTT assay) | [9] |
| C4-2-DR (Docetaxel-Resistant Prostate Cancer) | KIFC1 siRNA + Docetaxel | Not specified | Decreased cell viability (MTT assay) | [9] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | SR31527 (KIFC1 inhibitor) | Prevention of bipolar clustering of extra centrosomes | IC50 of 20-33 µM | [10] |
| BT549 (Triple-Negative Breast Cancer) | SR31527 (KIFC1 inhibitor) | Not specified | IC50 of 20-33 µM | [10] |
Regulation of KIFC1 Activity
The activity of KIFC1 is tightly regulated throughout the cell cycle to ensure its function is restricted to mitosis. This regulation occurs through post-translational modifications, primarily phosphorylation and ubiquitination, as well as through interactions with other proteins.
Phosphorylation
Cyclin-dependent kinase 1 (CDK1) has been shown to phosphorylate KIFC1.[11][12] This phosphorylation can stabilize KIFC1 and protect it from degradation, ensuring its presence during mitosis when centrosome clustering is critical.[11] The ATM and ATR kinases, key regulators of the DNA damage response, can also phosphorylate KIFC1, suggesting a link between genomic stress and the centrosome clustering machinery.
Ubiquitination and Degradation
At the exit of mitosis, KIFC1 levels are downregulated through ubiquitination by the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, followed by proteasomal degradation.[11] This timely degradation is crucial for the proper completion of cell division. The deubiquitinase OTUD6B has been identified as a positive regulator of KIFC1, protecting it from premature degradation during mitosis.[5]
Interacting Proteins
KIFC1's function is also modulated by its interaction with other proteins. It has been shown to interact with Centrin 2, a component of the centrosome, which is important for the clustering of amplified centrosomes in prostate cancer cells.[13] Additionally, KIFC1's activity is balanced by the opposing forces of plus-end directed kinesins, such as KIF11 (Eg5).[6] KIFC1 also interacts with Aurora B kinase, a key mitotic regulator, and is involved in its transport.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and processes involving KIFC1, the following diagrams have been generated using the DOT language.
References
- 1. KIFC1: a promising chemotherapy target for cancer treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A centrosome clustering protein, KIFC1, predicts aggressive disease course in serous ovarian adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of KIFC1 as a putative vulnerability in lung cancers with centrosome amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co‐regulation proteomics reveals substrates and mechanisms of APC/C‐dependent degradation | The EMBO Journal [link.springer.com]
- 12. CDK1 promotes the phosphorylation of KIFC1 to regulate the tumorgenicity of endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Selective HSET Inhibitor CW069: A Technical Guide to its Role in Disrupting Multipolar Mitosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule inhibitor CW069, focusing on its mechanism of action in inducing multipolar mitosis in cancer cells with supernumerary centrosomes. This document details the quantitative effects of this compound, outlines key experimental protocols for its study, and visualizes the cellular pathways and experimental workflows involved.
Introduction to this compound and its Target, HSET/KIFC1
This compound is a synthetic, allosteric inhibitor of the human kinesin motor protein HSET (also known as KIFC1)[1][2][3]. HSET is a minus-end directed motor protein that plays a crucial role in the clustering of supernumerary centrosomes in cancer cells[2][4]. Many cancer cells possess more than the normal two centrosomes, a condition that can lead to catastrophic multipolar mitoses and cell death. To circumvent this, cancer cells utilize HSET to cluster these extra centrosomes into two functional poles, enabling a pseudo-bipolar cell division and ensuring their survival[4][5][6].
This compound was designed to selectively inhibit this HSET-mediated centrosome clustering. By doing so, it forces cancer cells with amplified centrosomes to undergo multipolar mitosis, leading to mitotic catastrophe and selective cell death[1][2][3]. A key advantage of this therapeutic strategy is its selectivity for cancer cells, as normal cells with two centrosomes do not rely on HSET for bipolar spindle formation and are largely unaffected by its inhibition[1].
Quantitative Effects of this compound
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its selective inhibitory activity against HSET and its potent effects on cancer cell viability and mitotic spindle morphology.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (μM) | Notes |
| HSET | ATPase Activity | 75 ± 20 | Allosteric inhibition[2] |
| KSP (Eg5) | ATPase Activity | >300 | Demonstrates selectivity over the related kinesin KSP[2] |
Table 2: Effect of this compound on Cell Viability
| Cell Line | Description | IC50 (μM) | Treatment Duration |
| N1E-115 | Mouse neuroblastoma (supernumerary centrosomes) | 86 ± 10 | 72 hours |
| NHDF | Normal Human Dermal Fibroblasts | 181 ± 7 | 72 hours |
| DU145-DR | Docetaxel-Resistant Prostate Cancer | Lower than parental | Not specified |
| C4-2-DR | Docetaxel-Resistant Prostate Cancer | Lower than parental | Not specified |
Table 3: Induction of Multipolar Spindles by this compound
| Cell Line | This compound Concentration (μM) | % Multipolar Mitoses (Mean ± SD) | % Bipolar Mitoses (Mean ± SD) |
| N1E-115 | 0 (DMSO) | 30 ± 5 | 70 ± 5 |
| 100 | 98 ± 2 | 2 ± 2 | |
| 200 | 86 ± 8 | 14 ± 8 | |
| NHDF | 0 (DMSO) | ~0 | ~100 |
| 100 | ~0 | ~100 | |
| 200 | ~0 | ~100 | |
| MDA-MB-231 | 100 | Significant increase | Not specified |
| BT549 | 100 | Significant increase | Not specified |
| MCF-7 | 100 | No significant change | Not specified |
Data synthesized from multiple sources, including[1].
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Immunofluorescence Staining for Mitotic Spindle Analysis
This protocol is designed to visualize the mitotic spindle, centrosomes, and chromosomes in cells treated with this compound.
Materials:
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies:
-
Mouse anti-α-tubulin (for microtubules)
-
Rabbit anti-Pericentrin or anti-γ-tubulin (for centrosomes)
-
-
Fluorophore-conjugated secondary antibodies:
-
Anti-mouse IgG (e.g., Alexa Fluor 488)
-
Anti-rabbit IgG (e.g., Alexa Fluor 594)
-
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Seeding: Seed cells (e.g., N1E-115, NHDF) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound (e.g., 100 µM, 200 µM) or DMSO as a vehicle control for a specified duration (e.g., 2.5 hours).
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer and incubate the cells with the antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody and DAPI Incubation: Dilute the fluorophore-conjugated secondary antibodies and DAPI in blocking buffer. Incubate the cells with this solution for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images at appropriate magnifications to clearly resolve mitotic spindles, centrosomes, and chromosomes.
Live-Cell Time-Lapse Microscopy
This protocol allows for the real-time visualization of mitotic progression and the effects of this compound on cell division.
Materials:
-
Cell culture medium suitable for live-cell imaging (CO2-independent medium or a stage-top incubator with CO2 supply)
-
This compound (dissolved in DMSO)
-
Fluorescently tagged cell line (e.g., expressing H2B-mCherry for chromosomes and GFP-tubulin for microtubules) or vital DNA and tubulin dyes.
-
Glass-bottom imaging dishes.
Procedure:
-
Cell Seeding: Seed the fluorescently tagged cells into glass-bottom imaging dishes and allow them to adhere.
-
Microscope Setup: Place the imaging dish on the microscope stage within an environmental chamber maintained at 37°C and 5% CO2. Allow the cells to acclimatize.
-
Pre-treatment Imaging: Acquire images of the cells before adding the compound to establish a baseline.
-
This compound Treatment: Add the desired concentration of this compound or DMSO to the imaging dish.
-
Time-Lapse Acquisition: Acquire images at regular intervals (e.g., every 5-15 minutes) over a prolonged period (e.g., 12-24 hours). Use multiple fluorescence channels to capture the dynamics of chromosomes and microtubules.
-
Data Analysis: Analyze the resulting image sequences to track individual cells through mitosis. Quantify the duration of mitotic phases, the frequency of multipolar divisions, and the ultimate cell fate (e.g., cell death, mitotic slippage).
Visualizing Pathways and Workflows
Graphviz diagrams are provided to illustrate the signaling pathway of HSET/KIFC1 in centrosome clustering and the experimental workflow for assessing the effects of this compound.
HSET/KIFC1 Signaling in Centrosome Clustering
Caption: HSET/KIFC1 pathway in cancer cells and the inhibitory effect of this compound.
Experimental Workflow for this compound Analysis
Caption: Workflow for analyzing the effects of this compound on multipolar mitosis.
Conclusion
This compound represents a promising class of targeted anticancer agents that exploit a specific vulnerability of cancer cells with supernumerary centrosomes. Its ability to selectively induce multipolar mitosis in these cells while sparing normal cells highlights the potential of inhibiting HSET/KIFC1 as a therapeutic strategy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and develop inhibitors of this critical cancer cell survival pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of an Allosteric Inhibitor of HSET that Targets Cancer Cells with Supernumerary Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of an allosteric inhibitor of HSET that targets cancer cells with supernumerary centrosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A centrosome clustering protein, KIFC1, predicts aggressive disease course in serous ovarian adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
The Selectivity of CW069 for Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CW069 is a novel allosteric inhibitor of the human kinesin motor protein HSET (also known as KIFC1), which demonstrates significant selectivity for cancer cells over normal, healthy cells. This selectivity is primarily attributed to the common characteristic of many cancer cells possessing supernumerary centrosomes. By inhibiting the crucial function of HSET in clustering these extra centrosomes during mitosis, this compound induces multipolar spindle formation, leading to mitotic catastrophe and subsequent apoptosis in cancerous cells. This targeted approach offers a promising therapeutic window, minimizing the toxicity often associated with conventional chemotherapy. This technical guide provides an in-depth analysis of the mechanism of action of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.
Mechanism of Action: Exploiting a Cancer-Specific Vulnerability
The primary molecular target of this compound is the minus-end-directed kinesin motor protein HSET (KIFC1).[1][2] In normal cells, HSET plays a role in various cellular processes, but it is not essential for mitotic spindle formation. However, many cancer cells are characterized by centrosome amplification, a state of having more than the normal two centrosomes. To avoid the fatal consequences of multipolar divisions, these cells rely on a mechanism called centrosome clustering, which is heavily dependent on the activity of HSET to gather the extra centrosomes into two functional poles.[2][3]
This compound acts as an allosteric inhibitor of HSET, meaning it binds to a site other than the active site to modulate the protein's activity.[1] This inhibition disrupts the ability of cancer cells to cluster supernumerary centrosomes, resulting in the formation of multipolar spindles during mitosis.[1][2] This aberrant mitotic process ultimately triggers apoptotic cell death.[2][4] Normal cells, which typically possess a normal centrosome count, are largely unaffected by the inhibition of HSET, thus accounting for the selective cytotoxicity of this compound towards cancer cells.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy and selectivity of this compound from various studies.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| DU145 (Parental) | Prostate Cancer | IC50 | Not explicitly stated, but viability suppressed | [2] |
| DU145 (Docetaxel-Resistant) | Prostate Cancer | IC50 | Significantly lower than parental | [2] |
| C4-2 (Parental) | Prostate Cancer | IC50 | Not explicitly stated, but viability suppressed | [2] |
| C4-2 (Docetaxel-Resistant) | Prostate Cancer | IC50 | Significantly lower than parental | [2] |
| MDA-MB-231 | Breast Cancer | Multipolar Spindles | Significant increase | [1] |
| BT549 | Breast Cancer | Multipolar Spindles | Increased | [1] |
| MCF-7 | Breast Cancer | Multipolar Spindles | No significant change | [1] |
| N1E-115 | Neuroblastoma | Multipolar Spindles | Increased at 100 µM and 200 µM | [1] |
Table 2: Selectivity of this compound for Cancer Cells vs. Normal Cells
| Cell Line | Cell Type | Effect of this compound | Reference |
| RWPE-1 | Normal Prostate Epithelial | Little effect on cell viability | [2] |
| NHDF | Normal Human Dermal Fibroblasts | No disruption of mitotic spindle morphology | [1] |
Table 3: this compound in Combination Therapy with Docetaxel in Prostate Cancer Cells
| Cell Line | Treatment | Effect | Reference |
| DU145 (Docetaxel-Resistant) | This compound + Docetaxel | Significantly reduced cell viability | [2][5] |
| C4-2 (Docetaxel-Resistant) | This compound + Docetaxel | Significantly reduced cell viability | [2][5] |
Experimental Protocols
Cell Viability Assay
This protocol is used to assess the effect of this compound on the viability of cancer and normal cells.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and/or in combination with other drugs like docetaxel) for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
Viability Assessment: Utilize a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo to measure cell viability according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Cell Death ELISA)
This assay quantifies the induction of apoptosis by this compound.
-
Cell Treatment: Treat cells with this compound at a specific concentration (e.g., 250 µM) for a defined duration.
-
Cell Lysis: Lyse the cells to release cytoplasmic histone-associated DNA fragments.
-
ELISA Procedure: Use a commercially available cell death detection ELISA kit. This assay typically involves capturing the histone-associated DNA fragments on an antibody-coated plate and detecting them with a peroxidase-conjugated anti-DNA antibody.
-
Quantification: Measure the absorbance at the appropriate wavelength and compare the results between treated and untreated cells to determine the fold-increase in apoptosis.[4]
Immunofluorescence Staining for Mitotic Spindle Analysis
This method is used to visualize the effects of this compound on mitotic spindle formation.
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with this compound at various concentrations (e.g., 100 µM, 200 µM).[1]
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., ice-cold methanol) and permeabilize them with a detergent-based buffer (e.g., PBS with Triton X-100).
-
Immunostaining: Incubate the cells with primary antibodies against components of the mitotic spindle and centrosomes (e.g., anti-α-tubulin for microtubules and anti-γ-tubulin for centrosomes).
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.
-
DNA Staining: Counterstain the DNA with a fluorescent dye such as DAPI or Hoechst.
-
Microscopy: Mount the coverslips on slides and visualize the cells using a fluorescence microscope.
-
Quantification: Quantify the percentage of cells exhibiting multipolar spindles in the treated versus control groups.
Western Blotting
This technique is used to determine the expression levels of specific proteins, such as HSET/KIFC1.
-
Protein Extraction: Lyse cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for the protein of interest (e.g., anti-KIFC1).[2] Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensities to compare protein expression levels between different conditions.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Cancer Cells with Supernumerary Centrosomes
Caption: Mechanism of this compound-induced apoptosis in cancer cells with supernumerary centrosomes.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow to evaluate the anticancer effects of this compound.
Conclusion
This compound represents a promising, targeted anticancer agent that exploits a common vulnerability in cancer cells—the presence of supernumerary centrosomes. Its ability to selectively induce mitotic catastrophe in these cells while sparing normal cells offers a significant therapeutic advantage. The data presented in this guide underscore the potential of this compound, both as a monotherapy and in combination with existing chemotherapeutics, to overcome drug resistance. Further research and clinical development of this compound and similar HSET/KIFC1 inhibitors are warranted to fully realize their therapeutic potential in the fight against cancer.
References
- 1. Design, Synthesis, and Biological Evaluation of an Allosteric Inhibitor of HSET that Targets Cancer Cells with Supernumerary Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KIFC1 Inhibitor this compound Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. KIFC1 Inhibitor this compound Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective Anti-Cancer Potential of CW069: A Technical Guide to Targeting Supernumerary Centrosomes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cancer cells are notoriously adaptable, often hijacking cellular processes to ensure their survival and proliferation. One such adaptation is the clustering of supernumerary centrosomes, a survival mechanism for cancer cells that would otherwise face mitotic catastrophe and cell death. This technical guide delves into the promising therapeutic potential of CW069, a novel allosteric inhibitor of the human kinesin HSET (also known as KIFC1), which plays a pivotal role in this clustering process. By selectively targeting cancer cells with an excess number of centrosomes, this compound presents a targeted approach to cancer therapy with the potential for a wider therapeutic window compared to conventional chemotherapeutics. This document provides a comprehensive overview of the mechanism of action of this compound, a summary of its preclinical efficacy, detailed experimental protocols for its evaluation, and a visualization of the relevant biological pathways.
Introduction: The Challenge of Supernumerary Centrosomes in Cancer
Centrosomes are the primary microtubule-organizing centers in animal cells and are critical for the formation of the bipolar spindle during mitosis, ensuring the faithful segregation of chromosomes to daughter cells. Normal cells possess precisely two centrosomes during mitosis. A hallmark of many cancer cells is the presence of more than two centrosomes, a condition known as supernumerary centrosomes or centrosome amplification.[1] This aberration would typically lead to the formation of multipolar spindles, resulting in massive chromosome mis-segregation and ultimately, cell death.
However, cancer cells have evolved a clever survival strategy: they cluster their extra centrosomes at the two spindle poles, enabling a pseudo-bipolar mitosis and continued proliferation. This critical clustering process is primarily mediated by the minus-end directed microtubule motor protein HSET (Kinesin Family Member C1).[2] The reliance of cancer cells with supernumerary centrosomes on HSET for survival makes it an attractive and selective target for anti-cancer therapy. Normal, healthy cells, with their two centrosomes, are not dependent on HSET for bipolar spindle formation.
This compound: A Selective Inhibitor of HSET
This compound is a small molecule that acts as an allosteric inhibitor of HSET.[2] Its mechanism of action is centered on disrupting the ability of HSET to cluster supernumerary centrosomes. By binding to a site on the HSET motor domain distinct from the ATP-binding pocket, this compound effectively blocks its function, leading to the formation of multipolar spindles specifically in cancer cells with extra centrosomes. This targeted action induces mitotic catastrophe and subsequent apoptosis in these malignant cells, while sparing normal cells.
Preclinical Data: In Vitro Efficacy of this compound
The selective cytotoxic effect of this compound has been demonstrated across various cancer cell lines, particularly those known to harbor supernumerary centrosomes. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound in Cancer and Normal Cell Lines
| Cell Line | Cancer Type | Presence of Supernumerary Centrosomes | IC50 (µM) of this compound | Reference |
| N1E-115 | Neuroblastoma | High | 86 | [2] |
| DU145 | Prostate Cancer | Present | ~150 | [3] |
| C4-2 | Prostate Cancer | Present | ~125 | [3] |
| DU145-DR | Docetaxel-Resistant Prostate Cancer | Present | ~75 | [3] |
| C4-2-DR | Docetaxel-Resistant Prostate Cancer | Present | ~60 | [3] |
| NHDF | Normal Human Dermal Fibroblasts | Absent | 181 | [2] |
| RWPE-1 | Normal Prostate Epithelial Cells | Absent | >250 | [3] |
DR: Docetaxel-Resistant
Table 2: Induction of Multipolar Spindles by this compound
| Cell Line | Treatment | Percentage of Multipolar Spindles | Reference |
| N1E-115 | Control (DMSO) | 30% | [4] |
| N1E-115 | 100 µM this compound | 98% | [4] |
| N1E-115 | 200 µM this compound | 86% | [4] |
| MDA-MB-231 | Control (DMSO) | Low | [2] |
| MDA-MB-231 | This compound | Significantly Increased | [2] |
| BT549 | Control (DMSO) | Low | [2] |
| BT549 | This compound | Increased | [2] |
| MCF-7 | This compound | No significant change | [2] |
| NHDF | This compound | No significant change | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.
Cell Viability Assay (Sulforhodamine B Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Immunofluorescence for Multipolar Spindle Analysis
This protocol is for visualizing and quantifying the induction of multipolar spindles in cells treated with this compound.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies:
-
Mouse anti-α-tubulin (for spindle visualization)
-
Rabbit anti-γ-tubulin (for centrosome visualization)
-
-
Fluorescently labeled secondary antibodies:
-
Anti-mouse IgG conjugated to a green fluorophore (e.g., Alexa Fluor 488)
-
Anti-rabbit IgG conjugated to a red fluorophore (e.g., Alexa Fluor 594)
-
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound or vehicle control for a predetermined time (e.g., 24 hours).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies (e.g., anti-α-tubulin and anti-γ-tubulin diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
DNA Staining: Wash with PBS and stain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Capture images of mitotic cells and quantify the percentage of cells with bipolar versus multipolar spindles.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is crucial for a comprehensive understanding of this compound's potential.
Caption: Logical flow of mitotic events and the intervention by this compound.
Caption: A typical in vitro experimental workflow for evaluating this compound.
References
- 1. Kinesin Family Member C1 (KIFC1/HSET): A Potential Actionable Biomarker of Early Stage Breast Tumorigenesis and Progression of High-Risk Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. life-science-alliance.org [life-science-alliance.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. scispace.com [scispace.com]
The Discovery and Synthesis of CW069: A Targeted Approach to Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper details the discovery, synthesis, and mechanism of action of CW069, a novel allosteric inhibitor of the human kinesin motor protein HSET (also known as KIFC1). This compound represents a significant advancement in the development of targeted cancer therapeutics, specifically for tumors characterized by supernumerary centrosomes. This document provides a comprehensive overview of the scientific journey, from computational design to cellular validation, offering valuable insights for researchers in oncology, chemical biology, and drug discovery.
Introduction: The Rationale for Targeting HSET in Cancer
Normal cell division relies on the formation of a bipolar spindle, orchestrated by a pair of centrosomes, to ensure the faithful segregation of chromosomes. A hallmark of many cancer cells is the presence of more than two centrosomes, a condition known as centrosome amplification. To avert the catastrophic consequences of multipolar spindle formation and subsequent cell death, these cancer cells employ a survival mechanism known as centrosome clustering, where multiple centrosomes are gathered into two functional poles. The minus-end directed microtubule motor protein HSET is a critical component of this clustering machinery.[1][2] Consequently, inhibiting HSET presents a compelling therapeutic strategy to selectively eliminate cancer cells with supernumerary centrosomes while sparing healthy cells.[1]
This compound was developed as a specific, allosteric inhibitor of HSET, designed to disrupt this crucial survival pathway in cancer cells.[1] Its discovery was the result of a hybrid approach that integrated computational chemistry, synthetic chemistry, and biological evaluation.[1]
The Discovery of this compound: An Integrated Approach
The identification of this compound was a multi-step process that began with a large-scale in silico screening of millions of compounds. This computational approach, coupled with a deep understanding of the HSET protein structure and function, led to the selection of a promising scaffold for chemical synthesis and further investigation.[1]
Experimental Workflow: From Concept to Candidate
The discovery workflow for this compound is a prime example of modern drug discovery, seamlessly blending computational and experimental sciences.
Synthesis of this compound
The chemical synthesis of this compound was achieved through a convergent approach. The detailed synthetic scheme and experimental procedures are provided below, based on the supplementary information from the original publication.
Synthetic Protocol
The synthesis of this compound involves a multi-step process. A key step is a Buchwald-Hartwig amination reaction, followed by deprotection, reductive amination, and finally, saponification to yield the final product.[1]
Step a: Buchwald-Hartwig Amination A mixture of the appropriate aryl halide, amine, Xantphos, and cesium carbonate in dioxane is heated at 110°C for 20 hours.
Step b: Deprotection The product from the previous step is treated with trifluoroacetic acid in dichloromethane at room temperature for 1 hour.
Step c: Reductive Amination The resulting amine is reacted with benzaldehyde in the presence of triethylamine in THF, followed by reduction with sodium cyanoborohydride at room temperature for 16 hours.
Step d: Saponification The ester is hydrolyzed using lithium hydroxide in a mixture of THF and water at 60°C for 16 hours to afford this compound.[1]
In Vitro and Cellular Activity of this compound
This compound has been demonstrated to be a potent and selective inhibitor of HSET, exhibiting significant activity both in biochemical assays and in cellular models of cancer.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value |
| HSET IC50 | 75 ± 20 µM[1][2] |
| HSET Binding (DSF) ΔTm | -8.0°C[1] |
| Selectivity over KSP | Statistically significant[1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 / Effect |
| N1E-115 (Neuroblastoma) | Cell Viability | 86 µM[2] |
| NHDF (Normal Fibroblasts) | Cell Viability | 187 µM[2] |
| N1E-115 (Neuroblastoma) | Multipolar Spindles | Significant increase at 100 µM and 200 µM[1] |
| NHDF (Normal Fibroblasts) | Multipolar Spindles | No significant increase at 200 µM[1] |
| MDA-MB-231 (Breast Cancer) | Multipolar Spindles | Small but significant increase[1] |
| BT549 (Breast Cancer) | Multipolar Spindles | Increased multipolar spindles[1] |
| MCF-7 (Breast Cancer) | Multipolar Spindles | No perturbation of bipolar spindles[1] |
| DU145 (Prostate Cancer) | Cell Viability | Suppressed[3] |
| C4-2 (Prostate Cancer) | Cell Viability | Suppressed[3] |
Mechanism of Action: Induction of Multipolar Mitosis
This compound exerts its cytotoxic effect on cancer cells with supernumerary centrosomes by inhibiting the centrosome clustering activity of HSET. This leads to the formation of multipolar spindles during mitosis, a lethal event that triggers apoptosis.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
HSET ATPase Activity Assay
The microtubule-stimulated ATPase activity of HSET was measured using a pyruvate kinase/lactate dehydrogenase coupled spectrophotometric assay. The hydrolysis of ATP is coupled to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm.
-
Reagents: Purified full-length, N-terminal, 6His-tagged human HSET, microtubules, ATP, NADH, pyruvate kinase, lactate dehydrogenase, and assay buffer.
-
Procedure:
-
The assay is initiated by adding HSET to a reaction mixture containing microtubules and the coupled enzyme system.
-
The reaction is started by the addition of ATP.
-
The rate of NADH oxidation is monitored spectrophotometrically.
-
For inhibitor studies, this compound is pre-incubated with HSET before the addition of ATP.
-
IC50 values are determined by fitting the dose-response data to a standard four-parameter logistic equation.[1]
-
Cell Viability (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number, based on the measurement of cellular protein content.
-
Reagents: SRB solution, trichloroacetic acid (TCA), Tris base solution.
-
Procedure:
-
Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period.
-
Cells are fixed with cold TCA.
-
The fixed cells are stained with SRB solution.
-
Unbound dye is removed by washing with acetic acid.
-
The protein-bound dye is solubilized with Tris base solution.
-
The absorbance is read at 510 nm.
-
IC50 values are calculated from the dose-response curves.[1]
-
Immunofluorescence Microscopy for Spindle Morphology
This technique is used to visualize the mitotic spindle and centrosomes within cells.
-
Reagents: Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-γ-tubulin for centrosomes), fluorescently labeled secondary antibodies, DAPI for DNA staining, paraformaldehyde for fixation, Triton X-100 for permeabilization.
-
Procedure:
-
Cells grown on coverslips are treated with this compound or a vehicle control.
-
Cells are fixed, permeabilized, and blocked.
-
Incubation with primary antibodies is followed by incubation with fluorescently labeled secondary antibodies.
-
DNA is counterstained with DAPI.
-
Coverslips are mounted on slides and imaged using a fluorescence microscope.
-
The percentage of cells with bipolar, monopolar, and multipolar spindles is quantified.[1]
-
Future Directions and Therapeutic Potential
This compound has proven to be a valuable tool for probing the function of HSET in cancer cells.[1] Furthermore, its ability to re-sensitize docetaxel-resistant prostate cancer cells highlights its potential in combination therapies.[3][4] The selective cytotoxicity of this compound towards cancer cells with supernumerary centrosomes paves the way for a new class of personalized cancer therapeutics.[1] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of HSET inhibition and to optimize the development of this compound and its analogs for clinical use.
References
- 1. Design, Synthesis, and Biological Evaluation of an Allosteric Inhibitor of HSET that Targets Cancer Cells with Supernumerary Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KIFC1 Inhibitor this compound Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KIFC1 Inhibitor this compound Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of CW069 on Microtubule Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CW069 is a synthetic small molecule that has been identified as a potent and allosteric inhibitor of the kinesin motor protein KIFC1 (also known as HSET). KIFC1 plays a crucial role in the clustering of supernumerary centrosomes in cancer cells, a mechanism that allows aneuploid cells to undergo bipolar mitosis and evade apoptosis. By inhibiting KIFC1, this compound disrupts this clustering process, leading to the formation of multipolar spindles during mitosis. This disruption of microtubule organization ultimately triggers apoptotic cell death, demonstrating a selective toxicity towards cancer cells with centrosome amplification. While the primary impact of this compound is on the large-scale organization of microtubules within the mitotic spindle, its direct effects on the dynamic instability of individual microtubules are less characterized. This guide provides a comprehensive overview of the known effects of this compound, including quantitative data on its activity, detailed experimental protocols for assessing its impact, and visual representations of its mechanism of action.
Introduction to this compound and its Target: KIFC1
Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, is tightly regulated by a host of microtubule-associated proteins (MAPs), including motor proteins like kinesins.
Kinesin family member C1 (KIFC1) is a minus-end directed motor protein belonging to the kinesin-14 family.[1] In many cancer cells, a condition known as centrosome amplification (the presence of more than two centrosomes) is common and is associated with genomic instability. To avoid the lethal consequences of multipolar cell division, these cells utilize a mechanism called centrosome clustering to gather the extra centrosomes at the two spindle poles, enabling a pseudo-bipolar mitosis. KIFC1 is a key player in this process.[1]
This compound has emerged as a specific, allosteric inhibitor of KIFC1.[1] Unlike microtubule-targeting agents that directly bind to tubulin (e.g., taxanes and vinca alkaloids), this compound targets the KIFC1 motor protein, offering a more specific mechanism of action against cancer cells that are dependent on KIFC1 for survival.
Quantitative Impact of this compound
The biological activity of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data available in the literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| KIFC1 | Microtubule-stimulated ATPase activity | 75 µM | [2] |
Table 2: Cellular Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration | Result | Reference |
| N1E-115 | Neuroblastoma | Multipolar Spindle Formation | 100 µM | 98% of mitotic cells | [3] |
| N1E-115 | Neuroblastoma | Multipolar Spindle Formation | 200 µM | 86% of mitotic cells | [3] |
| NHDF | Normal Human Dermal Fibroblasts | Mitotic Spindle Morphology | up to 200 µM | No disruption | [2] |
| DU145 (parental) | Prostate Cancer | Cell Viability (IC50) | - | Not specified | [1] |
| DU145-DR (Docetaxel-Resistant) | Prostate Cancer | Cell Viability (IC50) | - | Lower than parental | [1] |
| C4-2 (parental) | Prostate Cancer | Cell Viability (IC50) | - | Not specified | [1] |
| C4-2-DR (Docetaxel-Resistant) | Prostate Cancer | Cell Viability (IC50) | - | Lower than parental | [1] |
| NIE-115 | Neuroblastoma | Cell Viability (IC50) | - | 86 µM | [2] |
| NHDF | Normal Human Dermal Fibroblasts | Cell Viability (IC50) | - | 187 µM | [2] |
| Panc1 | Pancreatic Cancer | Suppression of Pseudo Bipolar Formation in KIF24-depleted cells | 50 µM | Significant increase in multipolar spindles | [3] |
Signaling and Mechanistic Pathways
The primary mechanism of action of this compound is the inhibition of KIFC1, which disrupts the organization of microtubules during mitosis in cancer cells with supernumerary centrosomes.
Experimental Protocols
In Vitro Microtubule-Stimulated ATPase Assay for KIFC1 Activity
This assay measures the ATP hydrolysis activity of KIFC1 in the presence of microtubules, which is a direct measure of its motor function. Inhibition of this activity by this compound can be quantified to determine its IC50 value.
Materials:
-
Purified recombinant KIFC1 protein
-
Paclitaxel-stabilized microtubules
-
Assay Buffer: 15 mM PIPES (pH 7.0), 1 mM MgCl2, 20 µM Paclitaxel, 0.02% Tween-20
-
ATP solution
-
This compound stock solution in DMSO
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well microtiter plates
Procedure:
-
Prepare a reaction mixture containing assay buffer, microtubules (6 µg/ml), and KIFC1 protein (35 µg/ml).
-
Add 2.5 µl of the reaction mixture to each well of a 384-well plate.
-
Add serial dilutions of this compound (or DMSO as a control) to the wells.
-
Initiate the reaction by adding ATP to a final concentration of 100 µM.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using an ADP detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.[2]
Cellular Assay for Multipolar Spindle Formation
This immunofluorescence-based assay is used to visualize and quantify the effect of this compound on mitotic spindle morphology in cultured cells.
Materials:
-
Cancer cell line with supernumerary centrosomes (e.g., N1E-115) and a normal diploid cell line (e.g., NHDF)
-
Cell culture medium and supplements
-
This compound stock solution in DMSO
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-α-tubulin (for microtubules), anti-γ-tubulin or anti-pericentrin (for centrosomes)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 100 µM, 200 µM) or DMSO for a specified period (e.g., 2.5 hours).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with 5% BSA for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of mitotic cells with bipolar versus multipolar spindles for each treatment condition. At least 200 mitotic cells should be scored per condition.[3]
In Vitro TIRF Microscopy Assay for Microtubule Dynamics
While direct effects of this compound on microtubule dynamics have not been extensively reported, this protocol describes a standard method to assess such effects for any compound. This assay allows for the direct visualization and quantification of the dynamic parameters of individual microtubules.
Materials:
-
Purified, fluorescently labeled tubulin
-
GMPCPP-stabilized, fluorescently labeled microtubule "seeds"
-
TIRF microscopy buffer (e.g., BRB80 supplemented with KCl, MgCl2, GTP, and an oxygen scavenger system)
-
This compound stock solution in DMSO
-
TIRF microscope with a temperature-controlled stage
Procedure:
-
Prepare a flow chamber by passivating a glass coverslip.
-
Immobilize GMPCPP-stabilized microtubule seeds on the coverslip surface.
-
Prepare a reaction mix containing TIRF buffer, fluorescently labeled free tubulin, and the desired concentration of this compound or DMSO.
-
Introduce the reaction mix into the flow chamber.
-
Image the growing microtubules using TIRF microscopy at a controlled temperature (e.g., 37°C).
-
Acquire time-lapse images at regular intervals.
-
Generate kymographs (space-time plots) from the time-lapse movies.
-
From the kymographs, measure the rates of microtubule growth and shrinkage, and the frequencies of catastrophe (transition from growth to shrinkage) and rescue (transition from shrinkage to growth).[4][5]
Discussion and Future Directions
This compound represents a promising class of anti-cancer agents that exploit a specific vulnerability of many tumor cells—their reliance on centrosome clustering for survival. The primary effect of this compound on microtubule dynamics is at the level of spindle organization, leading to mitotic catastrophe in cells with supernumerary centrosomes. This targeted mechanism of action suggests a potentially wider therapeutic window compared to traditional microtubule poisons that affect all cells.
A key area for future research is to determine if this compound has any direct effects on the dynamic instability of microtubules, independent of its action on KIFC1. The in vitro TIRF microscopy assay described in this guide would be the ideal method to investigate this. Furthermore, understanding the precise binding site and the allosteric mechanism of inhibition of KIFC1 by this compound could facilitate the design of even more potent and specific second-generation inhibitors. The synergistic effects of this compound with other chemotherapeutic agents, such as docetaxel, also warrant further investigation as a strategy to overcome drug resistance in cancer.[1]
Conclusion
This compound is a valuable tool for studying the role of KIFC1 in both normal and pathological cell division. Its ability to selectively induce multipolar spindle formation and apoptosis in cancer cells with centrosome amplification makes it an attractive candidate for further pre-clinical and clinical development. While its impact on the higher-order organization of microtubules is well-established, a deeper understanding of its potential direct effects on microtubule dynamics will provide a more complete picture of its mechanism of action and may reveal new avenues for therapeutic intervention.
References
- 1. KIFC1 Inhibitor this compound Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. life-science-alliance.org [life-science-alliance.org]
- 4. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Visualization of the Dynamics of Crosslinked and Single Microtubules In Vitro by TIRF Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of CW069: A Novel Allosteric HSET Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
CW069 is a first-in-class, synthetic, allosteric inhibitor of the human kinesin motor protein HSET (also known as KIFC1).[1][2] It represents a novel therapeutic strategy targeting a vulnerability unique to a significant subset of cancer cells: the presence of supernumerary centrosomes. By selectively inducing mitotic catastrophe in these cancer cells, this compound spares normal, healthy cells, suggesting a favorable therapeutic window.[1][3] This document provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro efficacy, and detailed experimental protocols.
Core Mechanism of Action: Targeting Centrosome Clustering
Many cancer cells are characterized by centrosome amplification, a state of possessing more than the normal two centrosomes. To avoid the lethal consequences of multipolar cell division, these cells rely on a mechanism called centrosome clustering, where the multiple centrosomes are gathered into two functional poles, enabling a pseudobipolar mitosis.[3] The kinesin motor protein HSET plays a critical role in this clustering process.[1]
This compound functions by inhibiting HSET, thereby preventing centrosome clustering.[1] This leads to multipolar spindle formation during mitosis in cancer cells with supernumerary centrosomes, resulting in mitotic catastrophe and subsequent cell death.[1][3] Normal cells, which have only two centrosomes and do not rely on HSET for bipolar spindle formation, are largely unaffected by this compound.[1] This selective mode of action forms the basis of this compound's potential as a cancer-specific therapeutic agent.
References
- 1. KIFC1 Inhibitor this compound Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide: The Connection Between HSET Inhibition and Apoptosis
Introduction
Kinesin Family Member C1 (KIFC1), also known as Human S-phase Kinase-associated Eg5-like kinesin (HSET), is a minus-end directed microtubule motor protein belonging to the kinesin-14 family.[1] In normal somatic cells, which typically possess two centrosomes to ensure bipolar spindle formation during mitosis, HSET is largely non-essential.[1][2] However, a hallmark of many cancer cells is centrosome amplification—the presence of supernumerary (more than two) centrosomes.[3] To evade the lethal consequences of multipolar mitosis and subsequent genomic instability, these cancer cells rely on HSET to cluster the extra centrosomes into two functional spindle poles, enabling a pseudo-bipolar cell division.[4][5][6] This dependency makes HSET a highly attractive therapeutic target, as its inhibition offers a unique opportunity to selectively induce cell death in cancer cells while sparing normal, healthy cells.[2][7] This guide provides a detailed examination of the molecular mechanisms connecting HSET inhibition to the induction of apoptosis, supported by quantitative data, experimental protocols, and signaling pathway visualizations.
Core Mechanism: Mitotic Catastrophe-Induced Apoptosis
The primary mechanism by which HSET inhibition triggers apoptosis is through the induction of mitotic catastrophe, a form of cell death that occurs during or after a failed mitosis.[7] This process is particularly effective in cancer cells characterized by centrosome amplification.
-
Inhibition of Centrosome Clustering: In cancer cells with supernumerary centrosomes, HSET is critical for bundling these microtubule-organizing centers into two poles.[8] Small molecule inhibitors, such as CW069 and AZ82, block the motor function of HSET.[3][9]
-
Formation of Multipolar Spindles: Without functional HSET, the extra centrosomes are no longer clustered. This leads to the formation of multipolar mitotic spindles, where chromosomes are pulled in multiple directions simultaneously.[7][9]
-
Catastrophic Aneuploidy and Cell Death: The attempt to segregate chromosomes on a multipolar spindle results in massive chromosome mis-segregation and catastrophic aneuploidy.[2][9] This severe genomic damage activates cell death pathways, leading to apoptosis.[4][9] This selective induction of multipolar mitosis and subsequent apoptosis is the cornerstone of HSET-targeted cancer therapy.[2][9]
Supporting Mechanism: Regulation of Apoptotic Signaling Proteins
Beyond its structural role in mitosis, HSET also influences cell survival through more direct interactions with the apoptosis signaling machinery. These centrosome clustering-independent mechanisms contribute to the pro-survival environment in cancer cells.
-
Protection of Survivin: HSET has been shown to form a complex with survivin, an inhibitor of apoptosis (IAP) family protein.[8] This interaction protects survivin from ubiquitination and subsequent degradation by the anaphase-promoting complex/cyclosome (APC/C).[10][11] By stabilizing survivin, HSET helps to suppress caspase activity and inhibit apoptosis.[8][12]
-
Influence on Bcl-2 Family Proteins: Inhibition of HSET has been observed to modulate the expression of key Bcl-2 family proteins.[13] Specifically, HSET knockdown leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio lowers the threshold for apoptosis induction.[13]
-
Downstream Apoptotic Markers: The culmination of HSET inhibition is the activation of the executioner caspases. Studies show that knockdown of HSET results in increased levels of cleaved PARP and cleaved caspase-3, confirming the induction of the intrinsic apoptosis pathway.[13]
Quantitative Data Presentation
The efficacy of HSET inhibitors and the cellular consequences of HSET depletion have been quantified in numerous studies. The tables below summarize key findings.
Table 1: In Vitro Potency of HSET Inhibitors
| Inhibitor | Assay Type | IC50 Value | Target Cell/System | Reference |
|---|---|---|---|---|
| This compound | ATPase Activity | 75 ± 20 µM | Recombinant HSET | [9] |
| AZ82 | ATPase Activity | 0.3 µM | Recombinant HSET | [7][14] |
| SR31527 | ATPase Activity | 6.6 µM | Recombinant HSET |[7] |
Table 2: Cellular Effects of HSET Inhibition/Depletion
| Treatment | Cell Line | Effect | Quantification | Reference |
|---|---|---|---|---|
| This compound (200 µM) | N1E-115 | Multipolar Anaphases | 57% of cells | [9] |
| HSET siRNA | N1E-115 | Multipolar Anaphases | 72% of cells | [9] |
| HSET Knockdown | DU145-DR / C4-2-DR | Protein Expression | Increased Bax, c-PARP, c-caspase-3; Decreased Bcl-2 | [13] |
| HSET Overexpression | MDA-MB-231 | Protein Expression | Increased p-Bcl2, Aurora-B, Cyclins |[8][11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the study of HSET and apoptosis.
Apoptosis Detection by Annexin V Staining and Flow Cytometry
This method quantifies the percentage of cells undergoing apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect these apoptotic cells. Propidium Iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.
-
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) and treat with the HSET inhibitor (e.g., this compound) or control (e.g., DMSO) for the desired time (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained, single-stained (Annexin V-FITC only and PI only), and dual-stained samples are used to set compensation and gates.
-
Data Analysis: Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic).
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to measure changes in the expression levels of specific proteins.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific primary antibodies and secondary antibodies conjugated to a reporter enzyme or fluorophore.
-
Protocol:
-
Cell Lysis: After treatment, wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3, anti-HSET, and a loading control like anti-β-actin) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence detector.
-
Analysis: Quantify band intensities and normalize to the loading control.[13]
-
High-Throughput Screening (HTS) for HSET Inhibitors
This protocol outlines a method for identifying novel HSET inhibitors from a compound library.[7]
-
Principle: HSET's motor function is dependent on its ATPase activity, which is stimulated by microtubules (MTs). The assay measures the amount of ADP produced, and a decrease in ADP indicates inhibition of HSET's ATPase activity.
-
Protocol:
-
Assay Preparation: Prepare an assay buffer (e.g., PIPES buffer with MgCl₂, paclitaxel, and Tween-20). Prepare solutions of recombinant HSET protein, microtubules, and ATP.
-
Compound Plating: Dispense compounds from a chemical library into 1536-well microtiter plates.
-
Reagent Addition: Add the HSET protein, microtubules, and ATP to the wells containing the test compounds.
-
Incubation: Incubate the plates at room temperature for a set period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP Detection: Add an ADP detection reagent (e.g., ADP-Glo™) which converts the ADP produced into a luminescent signal.
-
Signal Measurement: Read the luminescence on a plate reader.
-
Hit Identification: Identify "hits" as compounds that cause a significant reduction in the luminescent signal compared to control wells. Confirmed hits are then subjected to dose-response analysis to determine their IC50 values.[7]
-
Conclusion and Future Directions
The inhibition of HSET represents a compelling strategy for cancer therapy, primarily by exploiting the dependency of centrosome-amplified cancer cells on its clustering function, which leads to mitotic catastrophe and apoptosis. Furthermore, HSET's role in stabilizing key anti-apoptotic proteins like survivin provides a secondary, complementary mechanism by which its inhibition can promote cell death. The development of potent and selective HSET inhibitors, such as AZ82 and this compound, has provided valuable tools for probing these pathways and serves as a foundation for new cancer therapeutics.[4][9]
Future research should focus on refining the selectivity of HSET inhibitors, exploring combination therapies (e.g., with docetaxel, where HSET inhibition can reverse resistance), and identifying predictive biomarkers to select patient populations most likely to benefit from HSET-targeted treatment.[13][15] A deeper understanding of the interplay between HSET's mitotic and non-mitotic functions will be critical in fully realizing the therapeutic potential of targeting this unique cancer cell vulnerability.
References
- 1. KIFC1: a promising chemotherapy target for cancer treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. icr.ac.uk [icr.ac.uk]
- 4. Design, synthesis, and biological evaluation of an allosteric inhibitor of HSET that targets cancer cells with supernumerary centrosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Design, Synthesis, and Biological Evaluation of an Allosteric Inhibitor of HSET that Targets Cancer Cells with Supernumerary Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Kinesin Family Member C1 (KIFC1/HSET): A Potential Actionable Biomarker of Early Stage Breast Tumorigenesis and Progression of High-Risk Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two cancer cell lines utilize Myosin 10 and the kinesin HSET differentially to maintain mitotic spindle bipolarity | PLOS One [journals.plos.org]
- 13. KIFC1 Inhibitor this compound Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. KIFC1 Inhibitor this compound Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CW069 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial research indicates that CW069 is an inhibitor of the kinesin motor protein KIFC1 (also known as HSET) and not a VISTA inhibitor. The following protocols are based on its documented mechanism of action as a KIFC1 inhibitor. A brief overview of VISTA inhibitors is provided for clarity.
Overview of this compound as a KIFC1 Inhibitor
This compound is a small molecule that functions as an allosteric inhibitor of the kinesin family member C1 (KIFC1), also known as HSET.[1][2][3] KIFC1 is a motor protein crucial for centrosome clustering in cells with supernumerary centrosomes, a common characteristic of cancer cells.[3] By inhibiting KIFC1, this compound disrupts spindle formation during mitosis in these cancer cells, leading to multipolar mitoses and subsequent apoptosis (cell death).[2][3] This selective action on cancer cells with extra centrosomes makes this compound a subject of interest in oncology research.[2][3]
Quantitative Data Summary for this compound
The following table summarizes key quantitative data for this compound based on its activity as a KIFC1 inhibitor.
| Parameter | Value | Cell Line(s) | Notes |
| HSET (KIFC1) IC50 | 75 µM | In vitro biochemical assay | Allosteric inhibitor.[1][2] |
| Cell Viability IC50 | 86 ± 10 µM | N1E-115 (neuroblastoma) | |
| Cell Viability IC50 | 181 ± 7 µM | NHDF (normal human dermal fibroblasts) | Shows selectivity for cancer cells.[1] |
| Prostate Cancer Cell Viability | Dose-dependent suppression | Parental and Docetaxel-resistant DU145 and C4-2 cells | IC50 values were lower in docetaxel-resistant lines.[3][4] |
Experimental Protocols for this compound
General Cell Culture and Reagent Preparation
Cell Line Maintenance:
-
Culture selected cancer cell lines (e.g., prostate cancer lines DU145, C4-2, or breast cancer lines known to have supernumerary centrosomes) and non-cancerous control cell lines (e.g., RWPE-1, NHDF).[3][5]
-
Use appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[6][7]
-
Routinely test for mycoplasma contamination.[7]
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
For experiments, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically ≤ 0.5%).[1]
Cell Viability Assay (e.g., MTT or SRB Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
Experimental Workflow for Cell Viability Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. KIFC1 Inhibitor this compound Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KIFC1 Inhibitor this compound Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell line information [protocols.io]
- 7. horizondiscovery.com [horizondiscovery.com]
Determining the IC50 of the KIFC1 Inhibitor CW069 in Diverse Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CW069 is a novel allosteric inhibitor of the human kinesin motor protein HSET (also known as KIFC1). KIFC1 plays a critical role in the clustering of supernumerary centrosomes, a common characteristic of many cancer cells. By inhibiting KIFC1, this compound disrupts this clustering process, leading to multipolar spindle formation during mitosis, which in turn induces apoptotic cell death in cancer cells with centrosome amplification. This selective mechanism of action makes this compound a promising candidate for targeted cancer therapy.
These application notes provide a comprehensive overview of the methodologies used to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. Detailed protocols for commonly used cell viability assays, including MTT, SRB, and CellTiter-Glo, are presented to enable researchers to accurately assess the potency of this compound in their cell lines of interest.
Data Presentation: IC50 of this compound in Various Cell Lines
The cytotoxic activity of this compound has been evaluated across a range of cell lines, demonstrating a selective effect against cancer cells, particularly those with a dependency on KIFC1 for survival. The IC50 values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| N1E-115 | Neuroblastoma | 86 ± 10 | High frequency of centrosome amplification. |
| NHDF | Normal Human Dermal Fibroblasts | 181 ± 7 | Normal, non-cancerous cell line. |
| DU145 | Prostate Cancer | ~150 | Parental, docetaxel-sensitive. |
| DU145-DR | Prostate Cancer | ~75 | Docetaxel-resistant, higher KIFC1 expression. |
| C4-2 | Prostate Cancer | ~125 | Parental, docetaxel-sensitive. |
| C4-2-DR | Prostate Cancer | ~60 | Docetaxel-resistant, higher KIFC1 expression. |
Note: IC50 values for DU145 and C4-2 cell lines and their docetaxel-resistant derivatives are estimated from dose-response curves presented in published literature. It has been reported that the IC50 values for the docetaxel-resistant cell lines are significantly lower than their parental counterparts, indicating a greater sensitivity to this compound, which may be linked to their higher KIFC1 expression.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for three common cell viability assays are provided below.
Protocol 1: IC50 Determination using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Selected cancer cell lines
-
This compound
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Count the cells and adjust the concentration to the desired seeding density (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same final concentration of DMSO as the highest drug concentration).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.[1]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[1]
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[1]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: IC50 Determination using Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
Materials:
-
Selected cancer cell lines
-
This compound
-
Complete culture medium
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour.[2]
-
-
Staining:
-
Remove the TCA solution and wash the plates five times with deionized water.
-
Air dry the plates completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[2]
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[2]
-
Air dry the plates.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
-
Data Analysis:
-
Measure the absorbance at 510 nm using a microplate reader.
-
Follow the data analysis steps outlined in the MTT protocol to determine the IC50 value.
-
Protocol 3: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Selected cancer cell lines
-
This compound
-
Complete culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[3][4]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[3][4]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[3][4]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3][4]
-
-
Data Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the background luminescence (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the data and determine the IC50 value as described in the MTT protocol.
-
References
Application Notes and Protocols for Determining Cell Viability Following Treatment with CW069
For Researchers, Scientists, and Drug Development Professionals
Introduction
CW069 is a small molecule inhibitor of Kinesin Family Member C1 (KIFC1), a minus-end-directed motor protein essential for centrosome clustering in cancer cells.[1] Many cancer cells possess an amplified number of centrosomes, which can lead to mitotic catastrophe and cell death. To circumvent this, cancer cells utilize KIFC1 to cluster these extra centrosomes, enabling pseudo-bipolar spindle formation and ensuring their survival.[1] By inhibiting KIFC1, this compound disrupts this crucial survival mechanism, leading to mitotic defects and subsequent apoptosis in cancer cells, making it a promising therapeutic agent.[1] Furthermore, studies have shown that this compound can re-sensitize docetaxel-resistant prostate cancer cells to treatment.[1]
These application notes provide a comprehensive guide to performing a cell viability assay using this compound, including detailed protocols, data presentation, and a visual representation of the associated signaling pathway and experimental workflow.
Data Presentation
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of this compound in various prostate cancer cell lines. This data is crucial for designing experiments with appropriate dose ranges of the compound.
Table 1: IC50 Values of this compound in Parental and Docetaxel-Resistant Prostate Cancer Cell Lines
| Cell Line | Description | IC50 of this compound (µM) | Reference |
| DU145 | Parental Prostate Cancer | >500 | [1] |
| DU145-DR | Docetaxel-Resistant | 288.3 | [1] |
| C4-2 | Parental Prostate Cancer | 403.4 | [1] |
| C4-2-DR | Docetaxel-Resistant | 234.2 | [1] |
Table 2: Effect of this compound on a Non-Cancerous Prostate Epithelial Cell Line
| Cell Line | Description | Effect on Viability | Reference |
| RWPE-1 | Normal Prostate Epithelial | Little to no effect | [1] |
Signaling Pathway
Inhibition of KIFC1 by this compound disrupts the proper formation of the mitotic spindle in cancer cells with supernumerary centrosomes. This disruption leads to mitotic catastrophe and ultimately induces apoptosis. The apoptotic pathway initiated by KIFC1 inhibition involves the regulation of key pro- and anti-apoptotic proteins.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of this compound on cell viability using a colorimetric assay such as the MTT assay.
Caption: Experimental workflow for a cell viability assay.
Experimental Protocols
This section provides a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability. This protocol is adapted from standard procedures and is suitable for evaluating the effects of this compound.
MTT Cell Viability Assay Protocol
Materials:
-
This compound (solubilized in an appropriate solvent, e.g., DMSO)
-
Cancer cell line of interest (e.g., DU145, C4-2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, carefully add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or use a plate shaker to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use the absorbance of the blank wells (medium only) to subtract the background.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which represents the concentration of this compound required to inhibit cell viability by 50%.
-
Disclaimer: This protocol is a general guideline. Optimization of cell seeding density, drug treatment duration, and MTT incubation time may be necessary for specific cell lines and experimental conditions.
References
Application Notes and Protocols: Immunofluorescence Staining for Multipolar Spindles after CW069 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CW069 is a selective small-molecule inhibitor of the kinesin motor protein KIFC1 (also known as HSET).[1] KIFC1 is a minus-end-directed motor protein crucial for clustering supernumerary centrosomes, a common characteristic of cancer cells.[2][3][4][5][6] This clustering mechanism allows cancer cells with extra centrosomes to form pseudo-bipolar spindles, thus avoiding mitotic catastrophe and enabling cell survival.[5][6] By inhibiting KIFC1, this compound disrupts centrosome clustering, leading to the formation of multipolar spindles during mitosis and subsequent cell death in cancer cells with centrosome amplification.[1] This targeted approach makes this compound a promising candidate for cancer therapy.
These application notes provide a detailed protocol for inducing and visualizing multipolar spindles in cancer cells using this compound treatment, followed by immunofluorescence staining.
Data Presentation
Treatment of cancer cells possessing supernumerary centrosomes with this compound leads to a significant, dose-dependent increase in the formation of multipolar spindles.
| Cell Line | Treatment | Duration | Percentage of Multipolar Spindles (Mean ± SD) |
| N1E-115 | DMSO (0.2%) | 2.5 hr | 30% |
| N1E-115 | 100 µM this compound | 2.5 hr | 98% |
| N1E-115 | 200 µM this compound | 2.5 hr | 86% |
Data sourced from Watts et al. (2013). At least 200 mitotic cells were scored per condition.[1][7]
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is centered on the direct inhibition of the KIFC1 motor protein, which is essential for the organization of microtubules during mitosis in cells with amplified centrosomes.
Caption: Mechanism of this compound-induced multipolar spindle formation.
Experimental Protocols
This section details the cell culture, this compound treatment, and immunofluorescence staining procedures to visualize multipolar spindles.
Experimental Workflow
The overall process involves cell preparation, treatment with this compound, fixation and permeabilization, immunostaining with specific antibodies, and finally, imaging and analysis.
Caption: Workflow for immunofluorescence staining of multipolar spindles.
Detailed Protocol
Materials and Reagents:
-
Cancer cell line with known or suspected centrosome amplification (e.g., N1E-115, MDA-MB-231, DU145)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Glass coverslips (sterile)
-
6-well or 12-well culture plates
-
This compound (Selleckchem or similar)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixative: Ice-cold Methanol or 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS
-
Primary Antibodies:
-
Secondary Antibodies:
-
Goat anti-mouse IgG, Alexa Fluor 568/647
-
Goat anti-rabbit IgG, Alexa Fluor 488
-
-
DNA Counterstain: DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency after 24 hours.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute this compound to the desired final concentration (e.g., 100 µM) in pre-warmed complete culture medium. Prepare a vehicle control with an equivalent concentration of DMSO.
-
Remove the medium from the cells and add the this compound-containing medium or the control medium.
-
-
Fixation (Choose one method):
-
Methanol Fixation (preferred for microtubule preservation):
-
Aspirate the culture medium and briefly wash the cells with PBS at room temperature.
-
Add ice-cold methanol and incubate for 5-10 minutes at -20°C.
-
-
PFA Fixation:
-
Aspirate the culture medium and briefly wash with PBS.
-
Add 4% PFA in PBS and fix for 10-15 minutes at room temperature.
-
-
-
Permeabilization and Blocking:
-
Wash the fixed cells three times with PBS for 5 minutes each.
-
If using PFA fixation, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
Add Blocking Buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Antibody Incubation:
-
Dilute the primary antibodies (e.g., anti-α-tubulin and anti-γ-tubulin) in the blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking solution and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibodies in the blocking buffer. Protect from light from this point onwards.
-
Add the diluted secondary antibody solution and incubate for 1 hour at room temperature in a humidified, dark chamber.
-
Wash three times with PBS for 5 minutes each.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the DNA.
-
Wash the coverslips twice with PBS.
-
Briefly rinse with distilled water to remove salt crystals.
-
Mount the coverslips onto glass slides using a drop of mounting medium.
-
Seal the edges with clear nail polish and allow to dry.
-
-
Imaging and Analysis:
-
Store the slides at 4°C in the dark until imaging.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filters for DAPI (blue, DNA), Alexa Fluor 488 (green, centrosomes), and Alexa Fluor 568/647 (red, microtubules).
-
Quantify the percentage of mitotic cells exhibiting multipolar spindles (more than two spindle poles, as identified by γ-tubulin or CDK5RAP2 staining) versus bipolar spindles.
-
References
- 1. researchgate.net [researchgate.net]
- 2. KIFC1 overexpression promotes prostate cancer cell survival and proliferation in vitro by clustering of amplified centrosomes via interaction with Centrin 2 [techscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. communities.springernature.com [communities.springernature.com]
- 6. A centrosome clustering protein, KIFC1, predicts aggressive disease course in serous ovarian adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of an Allosteric Inhibitor of HSET that Targets Cancer Cells with Supernumerary Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing CW069 to Counteract Docetaxel Resistance in Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CW069, a KIFC1 inhibitor, to investigate and potentially overcome docetaxel resistance in prostate cancer cell lines. The protocols and data presented are based on preclinical studies and are intended for research purposes.
Introduction
Docetaxel (DTX) is a standard-of-care chemotherapy for metastatic castration-resistant prostate cancer (CRPC). However, the development of resistance significantly limits its efficacy.[1][2][3] Emerging research has identified the kinesin family member C1 (KIFC1) as a key player in docetaxel resistance.[1][4][5][6][7] KIFC1, a minus-end directed motor protein essential for centrosome clustering, is often overexpressed in docetaxel-resistant prostate cancer cells.[4][5][6][7] this compound, a novel and allosteric inhibitor of KIFC1, has been shown to induce apoptosis and re-sensitize resistant prostate cancer cells to docetaxel, offering a promising strategy to overcome this clinical challenge.[4][5][6][7][8]
Key Findings and Data Presentation
This compound has demonstrated significant activity against both docetaxel-sensitive (parental) and docetaxel-resistant prostate cancer cell lines. The combination of this compound with docetaxel exhibits a synergistic effect in reducing cell viability and inducing apoptosis in resistant cells.[5][7]
Table 1: Effect of this compound on the Viability of Docetaxel-Resistant Prostate Cancer Cells
| Cell Line | Treatment | IC50 (µM) | Fold Change in Viability (vs. Control) |
| DU145-DTX | This compound | Lower than parental | Significant suppression |
| C4-2-DTX | This compound | Lower than parental | Significant suppression |
Note: Docetaxel-resistant cell lines (DU145-DTX and C4-2-DTX) show lower IC50 values for this compound compared to their parental counterparts, suggesting that the efficacy of this compound may be dependent on KIFC1 expression levels.[5][7]
Table 2: Synergistic Effect of this compound and Docetaxel on Cell Viability and Apoptosis in Docetaxel-Resistant Cells
| Cell Line | Treatment | % Cell Viability Reduction (Combination vs. DTX alone) | Fold Increase in Apoptosis (Combination vs. DTX alone) |
| DU145-DTX | DTX + this compound | Significant reduction | Significant induction |
| C4-2-DTX | DTX + this compound | Significant reduction | Significant induction |
Note: The combination of docetaxel and this compound significantly reduces cell viability and induces apoptosis in docetaxel-resistant cell lines compared to docetaxel treatment alone.[4][5][6][7]
Signaling Pathway and Mechanism of Action
Docetaxel resistance in prostate cancer is associated with the overexpression of KIFC1. KIFC1 facilitates the clustering of supernumerary centrosomes, a common feature in cancer cells, allowing them to undergo bipolar mitosis and evade apoptosis. By inhibiting KIFC1, this compound disrupts this process, leading to multipolar spindle formation and subsequent apoptotic cell death. When combined with docetaxel, which itself is a microtubule-stabilizing agent that induces mitotic arrest, the pro-apoptotic effect is significantly enhanced in resistant cells.
Caption: Mechanism of this compound in overcoming docetaxel resistance.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on docetaxel-resistant prostate cancer cells.
Cell Culture and Generation of Docetaxel-Resistant Cell Lines
Objective: To culture prostate cancer cell lines and develop docetaxel-resistant variants.
Materials:
-
Prostate cancer cell lines (e.g., DU145, C4-2)
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Docetaxel
-
Cell culture flasks, plates, and other sterile consumables
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture parental prostate cancer cells in standard growth medium.
-
To establish docetaxel-resistant cell lines, expose parental cells to gradually increasing concentrations of docetaxel over several months.
-
Start with a low concentration of docetaxel (e.g., 1 nM) and incrementally increase the dose as cells develop resistance and resume normal growth.
-
Maintain the resistant cell lines in a medium containing a selective concentration of docetaxel (e.g., 10 nM) to ensure the stability of the resistant phenotype.
-
Regularly verify the resistance by comparing the IC50 of docetaxel in resistant cells to that in parental cells using a cell viability assay.
Caption: Workflow for generating docetaxel-resistant cell lines.
Cell Viability Assay
Objective: To determine the effect of this compound, docetaxel, and their combination on the viability of prostate cancer cells.
Materials:
-
Parental and docetaxel-resistant prostate cancer cells
-
96-well plates
-
This compound and docetaxel of various concentrations
-
Cell Counting Kit-8 (CCK-8) or MTT assay kit
-
Microplate reader
Protocol:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound, docetaxel, or a combination of both for 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Determine the IC50 values (the concentration of a drug that inhibits cell growth by 50%) using dose-response curve analysis software.
Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound, docetaxel, and their combination.
Materials:
-
Parental and docetaxel-resistant prostate cancer cells
-
6-well plates
-
This compound and docetaxel
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound, docetaxel, or their combination for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of apoptotic cells (Annexin V-positive) in each treatment group.
Western Blot Analysis
Objective: To assess the expression levels of KIFC1 and apoptosis-related proteins.
Materials:
-
Parental and docetaxel-resistant prostate cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-KIFC1, anti-PARP, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Conclusion
The KIFC1 inhibitor this compound presents a promising therapeutic strategy for overcoming docetaxel resistance in prostate cancer. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models. Further studies, including in vivo xenograft models, are warranted to validate these findings and pave the way for potential clinical applications.
References
- 1. Molecular mechanisms of docetaxel resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming docetaxel resistance in prostate cancer: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming docetaxel resistance in prostate cancer: a perspective review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KIFC1 Inhibitor this compound Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. KIFC1 Inhibitor this compound Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Live-Cell Imaging of Mitotic Arrest with CW069
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing CW069, a selective allosteric inhibitor of the human kinesin motor protein HSET (also known as KIFC1), to study mitotic arrest in live cells. This compound offers a targeted approach to induce mitotic catastrophe in cancer cells exhibiting supernumerary centrosomes, a common characteristic of many tumor types. This document outlines the mechanism of action of this compound, detailed protocols for live-cell imaging of mitotic events, immunofluorescence analysis of spindle morphology, and cell viability assays. Furthermore, quantitative data from relevant studies are summarized, and key experimental workflows and signaling pathways are visualized to facilitate experimental design and data interpretation.
Introduction
Mitosis is a tightly regulated process ensuring the faithful segregation of chromosomes into two daughter cells. Errors in mitosis can lead to aneuploidy, a hallmark of cancer. Many cancer cells possess supernumerary centrosomes, which can lead to multipolar spindle formation and subsequent cell death. To circumvent this, cancer cells often employ a mechanism to cluster these extra centrosomes, enabling a pseudo-bipolar mitosis.
HSET (KIFC1), a minus-end directed kinesin motor protein, plays a crucial role in this centrosome clustering process. Inhibition of HSET, therefore, presents a promising therapeutic strategy to selectively target cancer cells with amplified centrosomes. This compound is a potent and selective allosteric inhibitor of HSET.[1] By disrupting HSET function, this compound prevents the clustering of supernumerary centrosomes, leading to the formation of multipolar spindles, prolonged mitotic arrest, and ultimately, apoptotic cell death in susceptible cancer cell populations.[2][3]
Live-cell imaging is an indispensable tool for studying the dynamic process of mitosis and the real-time effects of anti-mitotic agents like this compound. This technology allows for the direct visualization and quantification of cellular events such as spindle formation, chromosome alignment, mitotic timing, and cell fate determination.
Mechanism of Action of this compound
This compound functions by allosterically inhibiting the ATPase activity of HSET.[1] This inhibition disrupts the ability of HSET to crosslink and slide microtubules, a process essential for the clustering of supernumerary centrosomes at the spindle poles. In cancer cells with a normal complement of two centrosomes, HSET is largely dispensable for bipolar spindle formation. However, in cells with more than two centrosomes, HSET activity is critical for organizing these into a pseudo-bipolar spindle. By inhibiting HSET, this compound effectively unmasks the underlying centrosome amplification, forcing the cell to form multipolar spindles during mitosis. This leads to the activation of the spindle assembly checkpoint (SAC), causing a prolonged mitotic arrest. If the cell is unable to resolve this multipolar configuration, it will ultimately undergo apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound from published studies.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Centrosome Status | IC50 (µM) | Reference |
| N1E-115 | Neuroblastoma | Supernumerary | 86 ± 10 | [1] |
| NHDF | Normal Dermal Fibroblast | Normal | 181 ± 7 | [1] |
| DU145 | Prostate Cancer | - | ~150 | [4] |
| DU145-DTX | Docetaxel-Resistant Prostate Cancer | - | ~100 | [4] |
| C4-2 | Prostate Cancer | - | ~120 | [4] |
| C4-2-DTX | Docetaxel-Resistant Prostate Cancer | - | ~80 | [4] |
Table 2: Effect of this compound on Multipolar Spindle Formation
| Cell Line | This compound Concentration (µM) | % Multipolar Spindles (Mean ± SD) | Reference |
| N1E-115 | 0 (DMSO) | 30 ± 5 | [2] |
| 100 | 98 ± 2 | [2] | |
| 200 | 86 ± 8 | [2] | |
| NHDF | 0 (DMSO) | 0 | [2] |
| 100 | 0 | [2] | |
| 200 | 0 | [2] | |
| Panc1 (Kif24-3) | 0 (DMSO) | ~10 | |
| 50 | ~70 |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitotic Arrest Induced by this compound
This protocol describes how to perform live-cell imaging to visualize the real-time effects of this compound on mitotic progression.
Materials:
-
Cancer cell line with supernumerary centrosomes (e.g., N1E-115, MDA-MB-231) stably expressing fluorescently tagged Histone H2B (to visualize chromosomes) and α-tubulin (to visualize microtubules).
-
Normal diploid cell line as a control (e.g., NHDF, RPE-1).
-
Complete cell culture medium.
-
Glass-bottom imaging dishes or plates.
-
This compound (dissolved in DMSO).
-
DMSO (vehicle control).
-
Live-cell imaging microscope system equipped with:
-
Environmental chamber to maintain 37°C, 5% CO₂, and humidity.
-
High-sensitivity camera.
-
Appropriate filter sets for the fluorescent proteins.
-
Image acquisition and analysis software.
-
Procedure:
-
Cell Seeding: Seed the cells in glass-bottom imaging dishes at a density that will result in 60-70% confluency at the time of imaging.
-
Cell Culture: Culture the cells in complete medium at 37°C and 5% CO₂.
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of imaging, dilute the this compound stock solution in pre-warmed complete medium to the desired final concentrations (e.g., 50, 100, 200 µM).
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Gently replace the medium in the imaging dishes with the medium containing this compound or DMSO.
-
-
Image Acquisition:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Allow the temperature and CO₂ levels to equilibrate for at least 30 minutes.
-
Select multiple fields of view for imaging.
-
-
Time-Lapse Imaging:
-
Set up the time-lapse imaging parameters. Acquire images in phase-contrast and the appropriate fluorescence channels every 5-15 minutes for a duration of 24-48 hours.
-
Use the lowest possible excitation light intensity and exposure times to minimize phototoxicity.
-
-
Data Analysis:
-
Analyze the acquired image sequences to determine:
-
Mitotic entry and duration: Time from nuclear envelope breakdown (NEBD) to anaphase onset or mitotic exit.
-
Spindle morphology: Observe the formation of bipolar, multipolar, or monopolar spindles.
-
Chromosome alignment: Assess the alignment of chromosomes at the metaphase plate.
-
Cell fate: Determine whether cells undergo successful mitosis, mitotic arrest, mitotic slippage, or apoptosis.
-
-
Protocol 2: Immunofluorescence Staining of Mitotic Spindles and Centrosomes
This protocol details the fixation and staining of cells to visualize the mitotic spindle, chromosomes, and centrosomes after treatment with this compound.
Materials:
-
Cells cultured on coverslips in a multi-well plate.
-
This compound and DMSO.
-
Phosphate-buffered saline (PBS).
-
Fixation solution: 4% paraformaldehyde in PBS.
-
Permeabilization solution: 0.5% Triton X-100 in PBS.
-
Blocking solution: 5% bovine serum albumin (BSA) in PBS with 0.1% Triton X-100 (PBST).
-
Primary antibodies:
-
Mouse anti-α-tubulin antibody (for microtubules).
-
Rabbit anti-γ-tubulin or anti-centrin antibody (for centrosomes).
-
-
Secondary antibodies:
-
Alexa Fluor 488-conjugated goat anti-mouse IgG.
-
Alexa Fluor 594-conjugated goat anti-rabbit IgG.
-
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.
-
Antifade mounting medium.
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound or DMSO as described in Protocol 1 for a duration of 2.5 to 4 hours.
-
Fixation:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in blocking solution according to the manufacturer's recommendations.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibodies in blocking solution.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining:
-
Wash the cells three times with PBST for 5 minutes each.
-
Incubate the cells with DAPI solution (1 µg/mL in PBS) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Quantify the percentage of cells with bipolar and multipolar spindles.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
Cells to be tested.
-
96-well cell culture plates.
-
This compound and DMSO.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Cell Culture: Incubate the plate at 37°C and 5% CO₂ for 24 hours to allow the cells to attach.
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the sample wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
Troubleshooting
-
High phototoxicity in live-cell imaging: Reduce the excitation light intensity, decrease the exposure time, or increase the interval between image acquisitions. Use of an anti-fade reagent in the imaging medium can also be beneficial.
-
Weak fluorescence signal in immunofluorescence: Optimize the primary and secondary antibody concentrations. Ensure proper fixation and permeabilization.
-
High background in immunofluorescence: Increase the number and duration of washing steps. Ensure the blocking step is performed adequately.
-
Inconsistent results in MTT assay: Ensure a uniform cell seeding density. Mix the formazan crystals completely in the solubilization solution before reading the absorbance.
Conclusion
This compound is a valuable research tool for investigating the role of HSET in mitotic spindle formation and for exploring novel therapeutic strategies targeting cancer cells with supernumerary centrosomes. The protocols provided in these application notes offer a framework for conducting live-cell imaging and associated assays to characterize the cellular effects of this compound. By carefully following these methodologies, researchers can gain valuable insights into the dynamic process of mitotic arrest and cell death induced by this promising anti-mitotic agent.
References
Application Note: Assessing the Long-Term Antiproliferative Effects of CW069 Using a Colony Formation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
CW069 is a novel small molecule inhibitor of the kinesin motor protein KIFC1 (also known as HSET).[1][2] KIFC1 plays a crucial role in the clustering of supernumerary centrosomes, a common characteristic of many cancer cells.[1][3] By inhibiting KIFC1, this compound disrupts this clustering process, leading to multipolar spindle formation during mitosis and subsequent apoptotic cell death in cancer cells with centrosome amplification.[1][4] This targeted mechanism of action makes this compound a promising candidate for cancer therapy, particularly for tumors exhibiting chromosomal instability. Furthermore, studies have indicated that this compound can re-sensitize docetaxel-resistant prostate cancer cells to treatment.[1][2][5]
The colony formation assay, or clonogenic assay, is a well-established in vitro method for assessing the long-term effects of cytotoxic or cytostatic agents on cell proliferation and survival.[6][7][8] Unlike short-term viability assays (e.g., MTT or LDH), which primarily measure acute toxicity, the colony formation assay evaluates the ability of a single cell to undergo sustained proliferation and form a viable colony.[7] This makes it an ideal method for determining the long-term efficacy of compounds like this compound.
This application note provides a detailed protocol for utilizing a colony formation assay to evaluate the long-term antiproliferative effects of this compound on a representative cancer cell line with known centrosome amplification (e.g., MDA-MB-231 breast cancer cells).
Principle of the Assay
The colony formation assay is based on the principle that a single viable cell, when plated at a low density, can proliferate over an extended period to form a discrete colony. The number of colonies formed is a measure of the clonogenic potential of the cell population. By treating cells with varying concentrations of this compound, the dose-dependent effect on this clonogenic survival can be quantified. A reduction in the number and/or size of colonies in treated versus untreated cells indicates an inhibitory effect on long-term cell proliferation.
Data Presentation
The following tables summarize representative quantitative data obtained from a colony formation assay assessing the long-term effects of this compound on a cancer cell line.
Table 1: Effect of this compound on Colony Formation Efficiency
| This compound Concentration (µM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction | Inhibition of Colony Formation (%) |
| 0 (Vehicle Control) | 185 ± 12 | 92.5 | 1.00 | 0 |
| 10 | 148 ± 9 | 74.0 | 0.80 | 20.0 |
| 25 | 93 ± 7 | 46.5 | 0.50 | 50.0 |
| 50 | 46 ± 5 | 23.0 | 0.25 | 75.0 |
| 100 | 15 ± 3 | 7.5 | 0.08 | 91.9 |
Data are representative. SD = Standard Deviation. Plating Efficiency (%) = (Number of colonies formed / Number of cells seeded) x 100 Surviving Fraction = Plating efficiency of treated cells / Plating efficiency of control cells
Table 2: IC50 Value for Inhibition of Colony Formation
| Parameter | Value |
| IC50 (µM) | 25 |
IC50 is the concentration of this compound that inhibits 50% of colony formation.
Experimental Protocols
Materials and Reagents
-
Cancer cell line with supernumerary centrosomes (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well cell culture plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Dimethyl sulfoxide (DMSO)
-
Incubator (37°C, 5% CO2)
-
Microscope
Experimental Workflow
Caption: Workflow for the colony formation assay to assess the long-term effects of this compound.
Detailed Protocol
-
Cell Seeding:
-
Culture the selected cancer cell line in complete medium until approximately 80% confluent.
-
Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to obtain a cell pellet.
-
Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to a final concentration of 200 cells/mL.
-
Seed 2 mL of the cell suspension (400 cells) into each well of a 6-well plate.
-
Incubate the plates for 24 hours to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a stock solution. A final concentration range of 0, 10, 25, 50, and 100 µM is recommended as a starting point. The vehicle control wells should receive the same final concentration of DMSO as the highest this compound concentration.
-
After 24 hours of cell attachment, carefully aspirate the medium from each well and replace it with 2 mL of medium containing the appropriate concentration of this compound or vehicle control.
-
Perform each treatment in triplicate.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 10-14 days, or until the colonies in the control wells are visible to the naked eye and consist of at least 50 cells.
-
Monitor the plates every 2-3 days. If necessary, gently replace the medium with fresh medium containing the respective this compound concentrations every 3-4 days to maintain drug pressure.
-
-
Fixation and Staining:
-
Once the colonies are of a suitable size, aspirate the medium from all wells.
-
Gently wash the wells twice with PBS to remove any remaining medium and dead cells.
-
Fix the colonies by adding 1 mL of 100% methanol to each well and incubating for 15 minutes at room temperature.
-
Remove the methanol and add 1 mL of Crystal Violet staining solution to each well.
-
Incubate for 10-30 minutes at room temperature.
-
Carefully remove the staining solution and wash the wells with deionized water until the excess stain is removed.
-
Allow the plates to air dry at room temperature.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies / Number of cells seeded) x 100.
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies in treated wells / Number of cells seeded) / PE.
-
Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Signaling Pathway
The primary mechanism of action of this compound involves the inhibition of KIFC1, which is essential for the clustering of supernumerary centrosomes in cancer cells. Inhibition of this process leads to mitotic catastrophe and apoptosis.
Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells with supernumerary centrosomes.
Conclusion
The colony formation assay is a robust and sensitive method for evaluating the long-term antiproliferative effects of the KIFC1 inhibitor, this compound. This application note provides a comprehensive protocol and representative data that can be adapted for various cancer cell lines. The results from this assay can provide valuable insights into the therapeutic potential of this compound and inform further preclinical and clinical development.
References
- 1. KIFC1 Inhibitor this compound Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Kinesin Family Member C1 (KIFC1) Accelerates Proliferation and Invasion of Endometrial Cancer Cells Through Modulating the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of kinesin motor protein KIFC1 by AZ82 induces multipolar mitosis and apoptosis in prostate cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KIFC1 Inhibitor this compound Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cell proliferation, migration and colony formation of LS174T Cells by carbonic anhydrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging | Axion Biosystems [axionbiosystems.com]
- 8. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of a CW069 Stock Solution in DMSO
Introduction
CW069 is a potent and selective allosteric inhibitor of the human kinesin motor protein HSET (also known as KIFC1)[1][2][3]. HSET plays a critical role in the survival of cancer cells that possess supernumerary centrosomes, a common characteristic of many malignancies. In these cells, HSET facilitates the clustering of extra centrosomes into two functional spindle poles, enabling a pseudo-bipolar mitosis and preventing cell death[2][3][4]. By inhibiting HSET, this compound disrupts this clustering mechanism, leading to multipolar spindle formation, mitotic catastrophe, and selective apoptosis in cancer cells with this phenotype[2][5]. This makes this compound a valuable tool for cancer research and a promising candidate for the development of novel anticancer therapeutics.
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of this compound using dimethyl sulfoxide (DMSO) as the solvent.
Quantitative Data Summary
Chemical and Physical Properties of this compound
The key properties of this compound are summarized in the table below. This information is essential for accurate preparation of stock solutions.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₁IN₂O₃ | [1] |
| CAS Number | 1594094-64-0 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | ≥ 52 mg/mL (103.93 mM) | [1] |
Note: The solubility of this compound can be affected by hygroscopic DMSO; it is highly recommended to use a new, unopened bottle of anhydrous or molecular sieve-dried DMSO for best results.[1]
Stock Solution Preparation Table
This table provides the required mass of this compound to prepare stock solutions of common concentrations.
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.50 mg | 2.50 mg | 5.00 mg |
| 5 mM | 2.50 mg | 12.50 mg | 25.00 mg |
| 10 mM | 5.00 mg | 25.00 mg | 50.00 mg |
| 50 mM | 25.00 mg | 125.00 mg | 250.00 mg |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution
Materials:
-
This compound powder (Cat. No. HY-15857 or equivalent)[1]
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Bath sonicator (optional)
-
Water bath set to 37°C (optional)
Procedure:
-
Pre-preparation: Before opening, centrifuge the vial of this compound powder briefly to ensure all the solid material is collected at the bottom of the vial.[6] Allow the this compound vial and the DMSO to equilibrate to room temperature.
-
Weighing: Carefully weigh out 5.00 mg of this compound powder and transfer it into a sterile microcentrifuge tube. For quantities of 10 mg or less, it is often recommended to add the solvent directly to the manufacturer's vial to avoid loss of material during transfer.[6]
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 2-3 minutes to facilitate dissolution.
-
Aiding Dissolution (If Necessary): If the compound does not fully dissolve, the process can be aided by:
-
Aliquoting and Storage: Once the this compound is completely dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[1][6]
-
Storage Conditions: Store the aliquoted stock solutions as follows:
Protocol for Diluting Stock Solution for Cell-Based Assays
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Working Solution Preparation: Prepare an intermediate dilution of the stock solution in sterile cell culture medium or phosphate-buffered saline (PBS). It is best practice to perform serial dilutions rather than a single large dilution to prevent precipitation.[8]
-
Final Dilution: Add the working solution to the cell culture plate dropwise while gently swirling the plate to ensure rapid and even mixing.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.[6][9] For sensitive cell lines, a final concentration of 0.1% or lower may be necessary.[8]
-
Solvent Control: Always include a vehicle control in your experiments, treating a set of cells with the same final concentration of DMSO used in the experimental wells.[7][8]
-
Precipitation Troubleshooting: If a precipitate forms upon dilution in aqueous media, it can often be redissolved by vortexing, brief sonication, or gentle warming to 37°C.[7] Ensure any precipitate is fully redissolved before adding the solution to cells.
Mandatory Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound in cancer cells with supernumerary centrosomes.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Biological Evaluation of an Allosteric Inhibitor of HSET that Targets Cancer Cells with Supernumerary Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KIFC1 Inhibitor this compound Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KIFC1 Inhibitor this compound Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. captivatebio.com [captivatebio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for CW069 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CW069, a selective small-molecule inhibitor of the kinesin motor protein KIFC1 (also known as HSET), in in vitro research settings. The provided protocols and concentration guidelines are based on published research to ensure effective experimental design and data interpretation.
Mechanism of Action
This compound functions as an allosteric inhibitor of KIFC1's ATPase activity.[1][2] KIFC1 plays a crucial role in the clustering of supernumerary centrosomes in cancer cells, a mechanism that allows these cells to undergo bipolar mitosis and avoid apoptosis despite having an abnormal number of centrosomes.[1][3][4] By inhibiting KIFC1, this compound disrupts this clustering process, leading to the formation of multipolar spindles during mitosis.[1][4] This aberrant spindle formation ultimately triggers apoptotic cell death in cancer cells with extra centrosomes, while having a minimal effect on normal cells with a normal centrosome count.[1][3][4]
Data Summary: Effective Concentrations of this compound
The following tables summarize the effective concentrations of this compound observed in various in vitro assays across different cancer cell lines.
Table 1: IC50 Values for Cell Viability
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| N1E-115 | Neuroblastoma | 86 | |
| DU145-DR | Docetaxel-Resistant Prostate Cancer | Significantly lower than parental | This compound may be more potent in cells with higher KIFC1 expression.[3] |
| C4-2-DR | Docetaxel-Resistant Prostate Cancer | Significantly lower than parental | This compound may be more potent in cells with higher KIFC1 expression.[3] |
| NHDF | Normal Human Dermal Fibroblasts | >187 | Demonstrates selectivity for cancer cells over normal cells.[1] |
Table 2: Concentrations for Specific In Vitro Effects
| Effect | Cell Line(s) | Concentration(s) (µM) | Assay |
| Inhibition of KIFC1 ATPase Activity | - | 75 (IC50) | Biochemical Assay |
| Induction of Multipolar Spindles | N1E-115, MDA-MB-231, BT549 | 100 - 200 | Immunofluorescence |
| Induction of Apoptosis | DU145, C4-2 | 250 | Cell Death ELISA |
| Re-sensitization to Docetaxel | DU145-DR, C4-2-DR | Not specified, used in combination | Cell Viability Assay |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and laboratory conditions.
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the IC50 value of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. It is recommended to use a concentration range that brackets the expected IC50 value (e.g., 0.3 µM to 400 µM).[4] Include a DMSO-only control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Immunofluorescence for Spindle Analysis
This protocol is for visualizing the effect of this compound on mitotic spindle formation.
Materials:
-
Cancer cell line of interest (e.g., N1E-115, MDA-MB-231)
-
Coverslips in a 24-well plate
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for spindles, anti-γ-tubulin for centrosomes)
-
Fluorescently labeled secondary antibodies
-
DAPI (for DNA staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and allow them to adhere.
-
Treat the cells with this compound (e.g., 100 µM or 200 µM) or DMSO control for a duration that allows cells to enter mitosis (e.g., 2.5 hours).[4]
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with primary antibodies diluted in blocking buffer.
-
Wash with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI diluted in blocking buffer.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of cells with bipolar versus multipolar spindles.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound (e.g., 250 µM) or DMSO control for 24-48 hours.[3]
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. The percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells can be determined.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound action in cancer cells.
Experimental Workflow: Cell Viability IC50 Determination
Caption: Workflow for determining this compound IC50.
References
- 1. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. KIFC1 Inhibitor this compound Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of an Allosteric Inhibitor of HSET that Targets Cancer Cells with Supernumerary Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of HSET Expression in CW069 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
HSET (Human Spindle-E, also known as KIFC1) is a minus-end directed motor protein belonging to the kinesin-14 family. It plays a critical role in the organization of the mitotic spindle. In many cancer cells, the presence of supernumerary centrosomes can lead to multipolar spindle formation and subsequent mitotic catastrophe. To circumvent this, cancer cells often upregulate HSET, which facilitates the clustering of these extra centrosomes into a pseudo-bipolar spindle, enabling cell division to proceed.[1][2][3][4][5] This reliance of cancer cells on HSET for survival makes it a compelling target for anti-cancer therapies.[1][3][5]
CW069 is a novel allosteric inhibitor of HSET.[6][7] It has been shown to selectively induce multipolar mitoses in cancer cells with supernumerary centrosomes, leading to apoptotic cell death, while exhibiting minimal toxicity towards normal cells.[6] Mechanistically, this compound binds to HSET and inhibits its ATPase activity, and has been shown to destabilize the HSET protein.[3] This application note provides a detailed protocol for analyzing the expression of HSET in cells treated with this compound using Western blotting, a widely used technique for protein detection and quantification.[8][9]
Data Presentation
The following tables summarize hypothetical quantitative data from a Western blot analysis of HSET expression in a cancer cell line with supernumerary centrosomes (e.g., MDA-MB-231) following treatment with this compound for 24 hours. The data is normalized to a loading control (e.g., β-actin) and expressed as a percentage of the untreated control.
Table 1: HSET Protein Expression in MDA-MB-231 Cells Treated with this compound
| Treatment Concentration (µM) | Mean Normalized HSET Expression (%) | Standard Deviation (%) |
| 0 (Vehicle Control) | 100 | 5.2 |
| 10 | 85.3 | 4.8 |
| 25 | 62.1 | 6.1 |
| 50 | 35.8 | 3.9 |
| 100 | 15.2 | 2.5 |
Table 2: Cell Viability of MDA-MB-231 Cells Treated with this compound
| Treatment Concentration (µM) | Cell Viability (%) | Standard Deviation (%) |
| 0 (Vehicle Control) | 100 | 4.5 |
| 10 | 92.1 | 3.7 |
| 25 | 75.4 | 5.3 |
| 50 | 51.9 | 4.1 |
| 100 | 28.7 | 3.2 |
Experimental Protocols
Cell Culture and Treatment
-
Culture MDA-MB-231 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 25, 50, and 100 µM) for 24 hours. The final DMSO concentration in all wells, including the vehicle control, should be less than 0.1%.
Western Blot Protocol
1. Cell Lysis and Protein Quantification [10][11]
-
After treatment, place the 6-well plates on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
2. SDS-PAGE and Protein Transfer [8][9]
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each protein sample to a final concentration of 1X and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein from each sample into the wells of a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane.
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
3. Immunoblotting and Detection [10][12]
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with a primary antibody specific for HSET (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For detection, prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as β-actin or GAPDH.
4. Data Analysis
-
Quantify the band intensities for HSET and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the HSET band intensity to the corresponding loading control band intensity for each sample.
-
Express the results as a percentage of the vehicle-treated control.
Visualizations
Caption: Experimental workflow for Western blot analysis of HSET expression.
Caption: HSET's role in mitosis and its inhibition by this compound.
References
- 1. Two cancer cell lines utilize Myosin 10 and the kinesin HSET differentially to maintain mitotic spindle bipolarity | PLOS One [journals.plos.org]
- 2. Processive Kinesin-14 HSET Exhibits Directional Flexibility Depending on Motor Traffic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinesin-14 Family Proteins HSET/XCTK2 Control Spindle Length by Cross-Linking and Sliding Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two cancer cell lines utilize Myosin 10 and the kinesin HSET differentially to maintain mitotic spindle bipolarity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. antibodiesinc.com [antibodiesinc.com]
- 10. origene.com [origene.com]
- 11. bio-rad.com [bio-rad.com]
- 12. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
optimizing CW069 concentration to minimize off-target effects
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of CW069 to minimize off-target effects and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of the human kinesin motor protein HSET (also known as KIFC1).[1] In many cancer cells, there is an abnormal number of centrosomes (supernumerary centrosomes). To prevent cell death from multipolar division, these cancer cells use HSET to cluster the extra centrosomes into two poles, enabling a pseudo-bipolar mitosis.[1][2] this compound inhibits this HSET-mediated centrosome clustering, leading to multipolar spindle formation during mitosis and subsequent cell death in cancer cells with supernumerary centrosomes.[1] Normal cells, which typically have two centrosomes and undergo bipolar mitosis, are largely unaffected by HSET inhibition.[1][3]
Q2: What are the known on-target and potential off-target effects of this compound?
A2:
-
On-target effects: The primary on-target effect of this compound is the induction of multipolar anaphases in cells containing supernumerary centrosomes, leading to apoptosis in these cancer cells.[1]
-
Potential off-target effects: While this compound has shown high selectivity for cancer cells with extra centrosomes, high concentrations may lead to off-target effects.[1][4] These could include inhibition of other related kinesins or unintended interactions with other cellular proteins, potentially causing cytotoxicity in normal cells or confounding experimental results.[5][6] It is crucial to experimentally determine the optimal concentration that maximizes the on-target effect while minimizing these off-target toxicities.
Q3: How can I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration of this compound is cell-line dependent and should be determined empirically. A dose-response experiment is the first essential step. We recommend testing a wide range of concentrations (e.g., from 0.1 µM to 200 µM) in both your cancer cell line of interest and a healthy, non-cancerous control cell line.[7][8][9][10] The goal is to identify a concentration that induces the desired phenotype (e.g., multipolar spindles, apoptosis) in the cancer cells with minimal impact on the normal cells.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Normal (Non-Cancerous) Control Cells
Question: I'm observing significant cell death in my normal cell line treated with this compound, which should be less sensitive. What could be the cause?
Answer: This issue can arise from several factors, ranging from the concentration of this compound to experimental artifacts.
Troubleshooting Steps:
-
Concentration Review:
-
High Concentration: The concentration of this compound may be too high, leading to off-target toxicity. Refer to the dose-response data to select a lower concentration that is still effective in your cancer cell line.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding non-toxic levels (typically <0.5%).[1] Run a vehicle-only control to assess solvent toxicity.
-
-
Cell Culture Conditions:
-
Assay-Specific Issues:
Issue 2: Inconsistent or No On-Target Effect in Cancer Cells
Question: I am not observing the expected increase in multipolar spindles or apoptosis in my cancer cell line treated with this compound. What should I do?
Answer: A lack of on-target effect can be due to several experimental variables.
Troubleshooting Steps:
-
Concentration and Incubation Time:
-
Concentration Too Low: The concentration of this compound may be insufficient to effectively inhibit HSET in your specific cell line. Try a higher concentration based on your initial dose-response curve.
-
Incubation Time: The incubation time may be too short for the cells to enter mitosis and exhibit the phenotype. An incubation of at least 2.5 hours has been shown to be effective for observing multipolar spindles.[3] For apoptosis assays, a longer incubation (e.g., 24-72 hours) may be necessary.
-
-
Cell Line Characteristics:
-
Centrosome Number: Confirm that your cancer cell line indeed has a significant population with supernumerary centrosomes. The efficacy of this compound is dependent on this characteristic.
-
Cell Proliferation Rate: The on-target effect of this compound is mitosis-dependent. Ensure your cells are actively proliferating during the experiment.
-
-
Compound Integrity:
-
Storage and Handling: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which could lead to degradation.
-
Data Presentation
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Cell Type | Assay Type | IC50 (µM) | Reference |
| N1E-115 | Mouse Neuroblastoma (supernumerary centrosomes) | SRB Growth Inhibition | 86 | [2] |
| NHDF | Normal Human Dermal Fibroblasts | SRB Growth Inhibition | 187 | [2] |
| DU145 (Parental) | Human Prostate Cancer | MTT Assay | Not explicitly stated, but suppressed viability | [4] |
| C4-2 (Parental) | Human Prostate Cancer | MTT Assay | Not explicitly stated, but suppressed viability | [4] |
| RWPE-1 | Normal Human Prostate Epithelial | MTT Assay | Little effect on viability | [4] |
Table 2: Effect of this compound on Mitotic Spindle Formation
| Cell Line | Treatment | % Multipolar Spindles (Mean ± SD) | Reference |
| N1E-115 | DMSO (0.2%) | 30 ± 5 | [3] |
| N1E-115 | 100 µM this compound | 98 ± 2 | [3] |
| N1E-115 | 200 µM this compound | 86 ± 8 | [3] |
| NHDF | DMSO (0.2%) | 2 ± 1 | [3] |
| NHDF | 100 µM this compound | 3 ± 2 | [3] |
| NHDF | 200 µM this compound | 4 ± 2 | [3] |
Experimental Protocols
Cytotoxicity Assay (e.g., MTT or SRB Assay)
This protocol is to determine the dose-dependent effect of this compound on cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Appropriate cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS) or Sulforhodamine B (SRB) solution
-
Solubilization solution (e.g., DMSO for MTT, 10 mM Tris base for SRB)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the experiment and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Include a vehicle-only control.
-
Incubation: Incubate the cells with the compound for the desired duration (e.g., 48 or 72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, remove the medium and add solubilization solution.
-
For SRB: Fix the cells with trichloroacetic acid (TCA), wash, and then stain with SRB solution. After washing, solubilize the bound dye.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Kinase Selectivity Profiling
To identify potential off-target kinase interactions, a kinase selectivity profiling assay is recommended. This is often performed as a service by specialized companies.
General Workflow:
-
Primary Screen: A single high concentration of this compound (e.g., 10 µM) is screened against a large panel of kinases (e.g., >300). The percentage of inhibition for each kinase is determined.[5][13]
-
Hit Identification: Kinases that show significant inhibition (e.g., >50% or >80%) are identified as potential off-targets or "hits".
-
Dose-Response Confirmation: The potency of this compound against the identified hits is determined by generating full dose-response curves to calculate IC50 values.[14] This allows for a quantitative comparison of the potency against the intended target (HSET) versus the off-targets.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to its target protein, HSET, within intact cells.[15][16]
Principle: The binding of a ligand (this compound) can stabilize its target protein (HSET), leading to an increase in the protein's melting temperature.
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a defined period.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble HSET remaining at each temperature using Western blotting or other protein detection methods.
-
Analysis: Plot the amount of soluble HSET as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated cells compared to the control indicates target engagement.[17][18][19]
Visualizations
Caption: Mechanism of action of this compound in normal versus cancer cells.
Caption: Troubleshooting workflow for unexpected this compound experimental results.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinase inhibitor selectivity profiling using differential scanning fluorimetry. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. KIFC1 Inhibitor this compound Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of an Allosteric Inhibitor of HSET that Targets Cancer Cells with Supernumerary Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Difference in cytotoxicity of paclitaxel against neoplastic and normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. benchchem.com [benchchem.com]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Addressing CW069 Solubility in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with the KIFC1 (HSET) inhibitor, CW069, in aqueous media.
Troubleshooting Guide
Issue 1: this compound Precipitation Upon Dilution in Aqueous Buffer
Possible Cause: this compound is a hydrophobic compound with limited solubility in aqueous solutions. The addition of an aqueous buffer to a stock solution of this compound (likely in a high-concentration organic solvent) can cause it to precipitate out of solution.
Troubleshooting Steps:
-
Optimize Co-solvent Concentration:
-
Problem: The final concentration of the organic co-solvent (e.g., DMSO) may be too low to maintain this compound solubility.
-
Solution: While it is crucial to minimize co-solvent concentration to avoid off-target effects, ensure the final concentration is sufficient to keep this compound dissolved. It is recommended to keep the final DMSO concentration below 0.5% in most cell-based assays. However, a slightly higher concentration might be necessary and should be tested for its effect on the experimental model.
-
-
Utilize a Different Solubilization Strategy:
-
Problem: Simple dilution may not be effective for achieving the desired concentration in a purely aqueous medium.
-
Solution: Explore alternative formulation strategies. This can include the use of surfactants or creating a solid dispersion.
-
-
pH Adjustment:
-
Problem: The pH of the aqueous medium can influence the solubility of a compound.
-
Solution: Empirically test the solubility of this compound in buffers with slightly different pH values that are compatible with your experimental system.
-
Issue 2: Inconsistent Results in Cell-Based Assays
Possible Cause: Poor solubility can lead to an inaccurate final concentration of this compound in the cell culture medium, resulting in inconsistent experimental outcomes. Precipitation of the compound over the course of the experiment can also lead to variability.
Troubleshooting Steps:
-
Visual Inspection: Before and during the experiment, visually inspect the culture wells for any signs of precipitation.
-
Prepare Fresh Dilutions: Always prepare fresh working solutions of this compound from a concentrated stock immediately before each experiment. Avoid using previously diluted solutions that may have precipitated over time.
-
Sonication: Gentle sonication of the prepared working solution before adding it to the cell culture can help to dissolve any small, unseen precipitates.
-
Consider Lower Concentrations: If solubility issues persist, consider performing experiments at a lower concentration of this compound where solubility can be maintained.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions. It is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.
Q2: How can I prepare a working solution of this compound for my cell-based assay?
A2: To prepare a working solution, the high-concentration DMSO stock should be serially diluted in your cell culture medium to the desired final concentration. It is crucial to perform the dilution in a stepwise manner and to vortex gently after each step to ensure proper mixing and minimize precipitation. The final concentration of DMSO in the culture medium should be kept as low as possible (ideally ≤ 0.5%) and a vehicle control with the same final DMSO concentration should always be included in your experiments.
Q3: Are there alternative methods to improve the aqueous solubility of this compound for in vivo studies?
A3: Yes, for in vivo applications where direct injection of a DMSO solution may be problematic, several formulation strategies can be employed to enhance the aqueous solubility and bioavailability of hydrophobic compounds like this compound. These methods include:
-
Co-solvents: Using a mixture of solvents to increase solubility.[1]
-
Micronization: Reducing the particle size to increase the surface area for dissolution.[1]
-
Hydrotropy: Adding a large amount of a second solute to increase the solubility of the first.[1][2]
-
Formulation with Surfactants or Cyclodextrins: These agents can encapsulate hydrophobic molecules, increasing their solubility in water.[3][4]
-
Solid Dispersions: Dispersing the drug in a solid carrier can enhance its dissolution rate.[4][5]
Data Presentation
Table 1: Example Solubilization Strategies for Hydrophobic Compounds (Illustrative Data)
| Formulation Strategy | Vehicle Composition | Achievable Concentration (Example) | Notes |
| Co-solvent System | 10% DMSO, 40% PEG300, 50% Saline | 1-5 mg/mL | Ensure complete dissolution at each step. May require gentle warming.[6] |
| Cyclodextrin Formulation | 5% DMSO, 95% (20% w/v HP-β-CD in sterile water) | 2-10 mg/mL | First dissolve the compound in DMSO, then add to the cyclodextrin solution.[6] |
| Surfactant-based Formulation | 5% DMSO, 5% Tween-80, 90% Saline | 0.5-2 mg/mL | Can enhance stability and prevent precipitation. |
| Solid Dispersion | Compound dispersed in a polymer matrix (e.g., PVP, PEG) | Varies | Increases dissolution rate by reducing particle size and improving wettability.[4][5] |
Note: The concentrations provided are illustrative examples for hydrophobic compounds and have not been specifically determined for this compound. Experimental validation is required.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
-
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
-
Appropriate cell culture medium
-
-
Procedure for Stock Solution (e.g., 10 mM): a. Weigh out the appropriate amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of sterile, anhydrous DMSO to achieve a stock solution concentration of 10 mM. c. Vortex the tube thoroughly until the compound is completely dissolved. A brief, gentle sonication may be used if necessary. d. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Procedure for Working Solution (e.g., 100 µM): a. Thaw a single aliquot of the 10 mM this compound stock solution. b. Perform a serial dilution in pre-warmed cell culture medium to reach the desired final concentration. For example, to make a 100 µM working solution, you could perform a 1:100 dilution of the 10 mM stock. c. Ensure thorough mixing at each dilution step. d. Prepare this working solution fresh immediately before adding it to your cells.
Protocol 2: General Method for Evaluating this compound Solubility in Different Formulations
-
Materials:
-
This compound powder
-
Selected solvents, co-solvents, surfactants, and cyclodextrins
-
Aqueous buffer (e.g., PBS)
-
Vials or microcentrifuge tubes
-
Shaker or rotator
-
Centrifuge
-
HPLC or other suitable analytical method for quantification
-
-
Procedure: a. Prepare a series of potential vehicle formulations as outlined in Table 1. b. Add an excess amount of this compound powder to a known volume of each formulation. c. Incubate the mixtures on a shaker or rotator at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. d. After incubation, centrifuge the samples at high speed to pellet the undissolved compound. e. Carefully collect the supernatant and dilute it with a suitable solvent for analysis. f. Quantify the concentration of dissolved this compound in the supernatant using a validated analytical method like HPLC. g. The highest concentration measured for each formulation represents the saturation solubility.
Visualizations
Caption: this compound inhibits KIFC1 (HSET), preventing centrosome clustering and inducing cell death.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. Solubility Enhancement of a Poorly Water Soluble Drug by Forming Solid Dispersions using Mechanochemical Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Stability of CW069 in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of the small molecule inhibitor CW069 in cell culture media. The following information is intended to help troubleshoot experiments and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to use high-purity, anhydrous DMSO to minimize degradation and ensure solubility.
Q2: What is the maximum recommended final concentration of DMSO in cell culture medium?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), with many protocols recommending 0.1% or lower. Always include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.[1][2]
Q3: How should I store my this compound stock solution?
A3: For optimal stability, this compound stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[3] The vials should be tightly sealed and protected from light.
Q4: What factors can affect the stability of this compound in my cell culture experiments?
A4: Several factors can influence the stability of a small molecule like this compound in cell culture medium:[2][4]
-
Temperature: Incubation at 37°C can accelerate the degradation of some compounds.
-
pH: The pH of the culture medium (typically around 7.4) can affect the stability of pH-sensitive molecules.
-
Light Exposure: Prolonged exposure to light can cause photodegradation of light-sensitive compounds.
-
Media Components: Components in the culture medium, such as amino acids, vitamins, or reducing agents, can potentially react with and degrade this compound.[5]
-
Serum: The presence of serum, which contains various enzymes, may lead to enzymatic degradation of the compound. Conversely, serum proteins can sometimes bind to and stabilize small molecules.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no biological effect of this compound. | 1. Degraded this compound: The compound may have degraded in the stock solution or in the cell culture medium over the course of the experiment. 2. Inaccurate concentration: Pipetting errors or incorrect calculations may have resulted in a lower than expected final concentration. 3. Low cell permeability: The inhibitor may not be efficiently entering the cells. | 1. Use a fresh aliquot of the this compound stock solution. Perform a stability study to determine the half-life of this compound in your specific cell culture medium and conditions (see detailed protocol below). 2. Verify all calculations and ensure pipettes are properly calibrated. 3. While this compound has shown cellular activity, permeability can be cell-line dependent. Consult literature for studies using similar cell types. |
| High variability between experimental replicates. | 1. Inconsistent sample handling: Variations in incubation times or sample processing can lead to variability. 2. Precipitation of this compound: The compound may be precipitating out of solution in the cell culture medium. | 1. Standardize all experimental steps, including incubation times and sample collection procedures. 2. Visually inspect the media for any signs of precipitation. Ensure the final DMSO concentration is low and that the stock solution is added to the media with gentle mixing. |
| Increased cell death, even at low concentrations of this compound. | 1. Solvent toxicity: The final concentration of DMSO may be too high for your specific cell line. 2. Toxic degradation products: A degradation product of this compound, rather than the parent compound, may be causing cytotoxicity. | 1. Perform a dose-response curve with the DMSO vehicle alone to determine the toxicity threshold for your cells. Ensure the final DMSO concentration is well below this level. 2. Assess the stability of this compound in your media. If significant degradation is observed, consider refreshing the media with newly added compound at regular intervals for longer experiments. |
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol describes a general method for determining the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM) with and without 10% Fetal Bovine Serum (FBS)
-
Sterile, low-protein binding microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for improving peak shape)
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved.
-
Prepare the working solutions. Dilute the 10 mM this compound stock solution in your cell culture medium (with and without 10% FBS) to your final experimental concentration (e.g., 10 µM). Prepare enough volume for all time points and replicates.
-
Set up the stability experiment. Aliquot the this compound working solutions into sterile, low-protein binding microcentrifuge tubes or wells of a 24-well plate. Prepare triplicate samples for each time point and condition.
-
Incubate the samples. Place the tubes or plate in a humidified incubator at 37°C with 5% CO₂.
-
Collect samples at designated time points. At each time point (e.g., 0, 2, 4, 8, 24, and 48 hours), remove an aliquot from the corresponding tubes or wells. The 0-hour time point should be collected immediately after preparing the working solutions.
-
Process the samples. If your medium contains serum, you will need to precipitate the proteins. A common method is to add 2-3 volumes of cold acetonitrile to your sample, vortex, and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.
-
Analyze the samples by HPLC or LC-MS. Develop a method that allows for the separation and quantification of the parent this compound peak.
-
Quantify the results. Determine the peak area of the this compound peak at each time point. Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Data Presentation
The results of your stability study can be summarized in a table as shown below.
| Time (hours) | % this compound Remaining (DMEM without FBS) | % this compound Remaining (DMEM with 10% FBS) |
| 0 | 100 | 100 |
| 2 | 95.3 | 98.1 |
| 4 | 88.7 | 94.5 |
| 8 | 76.2 | 89.3 |
| 24 | 45.1 | 75.8 |
| 48 | 18.9 | 55.2 |
Visualization of Experimental Workflow
Caption: Workflow for assessing the stability of this compound in cell culture media.
References
Navigating Unexpected Outcomes in CW069 Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting unexpected results in experiments involving CW069. The following guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.
Troubleshooting Common Issues
This section addresses potential unexpected outcomes in this compound experiments, offering likely causes and suggested solutions.
| Unexpected Result | Potential Causes | Recommended Actions |
| Reduced or no inhibition of cell viability in cancer cell lines | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit KIFC1.[1][2] 2. Cell Line Resistance: The target cells may not express KIFC1 or may have inherent resistance mechanisms. 3. Reagent Instability: this compound may have degraded due to improper storage or handling. | 1. Dose-Response Experiment: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line. 2. Confirm KIFC1 Expression: Use Western blot or qRT-PCR to verify KIFC1 expression in your cell line.[3] 3. Aliquot and Store Properly: Aliquot this compound upon receipt and store at the recommended temperature to avoid freeze-thaw cycles. |
| High background signal in fluorescence-based assays | 1. Insufficient Blocking: Inadequate blocking can lead to non-specific antibody binding.[4] 2. Inappropriate Plate Selection: The type of microplate used can affect background fluorescence.[5] 3. Cell Health Issues: Unhealthy or dying cells can contribute to background signal.[4] | 1. Optimize Blocking: Test different blocking buffers and incubation times to minimize background.[4] 2. Use Appropriate Plates: For fluorescence assays, use black-walled, clear-bottom plates to reduce crosstalk and background.[5] 3. Monitor Cell Health: Ensure cells are healthy and at the correct confluence before starting the assay.[4] |
| Variability between experimental replicates | 1. Inconsistent Cell Seeding: Uneven cell distribution across wells can lead to significant variability.[6] 2. Pipetting Errors: Inaccurate or inconsistent pipetting can introduce errors.[4] 3. Edge Effects: Wells on the perimeter of the plate may behave differently due to temperature and humidity gradients. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 2. Use Calibrated Pipettes: Regularly calibrate pipettes and use proper pipetting techniques. 3. Minimize Edge Effects: Avoid using the outer wells of the plate for critical measurements or fill them with sterile media/PBS. |
| Unexpected cell morphology or toxicity | 1. Mycoplasma Contamination: Mycoplasma can alter cell behavior and response to treatment.[7] 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Incorrect Cell Passage Number: High passage numbers can lead to genetic drift and altered phenotypes.[8] | 1. Regular Mycoplasma Testing: Routinely test cell cultures for mycoplasma contamination.[7] 2. Solvent Control: Include a vehicle-only control to assess the effect of the solvent on your cells. 3. Use Low Passage Cells: Maintain a stock of low-passage cells for your experiments.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of Kinesin Family Member C1 (KIFC1), also known as HSET.[9] KIFC1 is a microtubule motor protein that plays a crucial role in centrosome clustering in cells with supernumerary centrosomes, a common feature of cancer cells.[1][9] By inhibiting KIFC1, this compound disrupts centrosome clustering, leading to multipolar spindle formation and subsequent apoptosis in cancer cells.[3][9]
Q2: I am not observing the expected apoptotic effects of this compound. What could be the reason?
A2: Several factors could contribute to this. First, confirm that your cell line expresses KIFC1, as this is the direct target of this compound.[3] Second, ensure you are using an appropriate concentration of this compound, which should be determined through a dose-response study.[2] Finally, the timing of your analysis is critical; apoptosis is a dynamic process, and the peak effect may occur at a specific time point after treatment.
Q3: Can this compound be used in combination with other drugs?
A3: Yes, studies have shown that this compound can re-sensitize docetaxel-resistant prostate cancer cells to docetaxel treatment.[1][3] The combination of this compound and docetaxel has been shown to significantly reduce cell viability in these resistant cells.[3]
Q4: What are the appropriate controls for a this compound experiment?
A4: To ensure the validity of your results, several controls are essential:
-
Untreated Control: Cells that do not receive any treatment.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control (if available): A known inhibitor of KIFC1 or another compound known to induce a similar effect in your cell line.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and appropriate controls (untreated and vehicle). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Western Blot for Apoptosis Markers
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.[3]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.[3]
Visualizing Key Processes
To further aid in understanding the experimental context, the following diagrams illustrate the this compound signaling pathway and a general experimental workflow.
Caption: this compound inhibits KIFC1, leading to apoptosis.
Caption: General workflow for this compound experiments.
References
- 1. KIFC1 Inhibitor this compound Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KIFC1 Inhibitor this compound Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. selectscience.net [selectscience.net]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 7. youtube.com [youtube.com]
- 8. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 9. Design, Synthesis, and Biological Evaluation of an Allosteric Inhibitor of HSET that Targets Cancer Cells with Supernumerary Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Resistance to CW069
Welcome to the technical support center for CW069, a novel allosteric inhibitor of the kinesin motor protein HSET (KIFC1). This guide is designed for researchers, scientists, and drug development professionals to identify and troubleshoot potential resistance mechanisms to this compound in a preclinical setting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric inhibitor of HSET (also known as KIFC1), a kinesin motor protein.[1][2][3] In many cancer cells, there is an abnormal number of centrosomes (centrosome amplification). To survive, these cells cluster the extra centrosomes into two poles to ensure a bipolar cell division. HSET plays a critical role in this centrosome clustering.[2][4] By inhibiting HSET, this compound prevents this clustering, leading to the formation of multipolar spindles during mitosis. This aberrant mitosis triggers apoptosis and cell death, particularly in cancer cells with supernumerary centrosomes.[1][2]
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential reasons?
A2: Reduced sensitivity, or acquired resistance, to this compound can arise from several mechanisms. These can be broadly categorized as on-target (related to HSET itself) or off-target (involving other cellular pathways). Potential reasons include:
-
Target Alteration: Mutations in the KIFC1 gene that prevent this compound from binding to the HSET protein.
-
Target Overexpression: Increased expression of HSET, requiring higher concentrations of this compound to achieve the same inhibitory effect.[4][5]
-
Bypass Pathways: Upregulation of alternative mechanisms for centrosome clustering that do not depend on HSET.
-
Drug Efflux: Increased activity of membrane pumps (e.g., ABC transporters) that actively remove this compound from the cell.[6]
-
Apoptotic Evasion: Alterations in downstream cell death pathways that make the cell resistant to apoptosis induced by mitotic errors.[7]
Q3: How can I confirm that my cells have developed resistance to this compound?
A3: The first step is to perform a dose-response assay to quantify the change in sensitivity. You will need to determine the half-maximal inhibitory concentration (IC50) in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indication of resistance.
Troubleshooting Guide: Loss of this compound Efficacy
If you observe a diminished or complete loss of this compound's expected effect (e.g., increased multipolar spindles, decreased cell viability), use this guide to troubleshoot the potential causes.
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Increased IC50 of this compound | 1. Target Mutation: A mutation in the HSET protein prevents this compound binding. | 1a. Sequence the coding region of the KIFC1 gene from resistant cells. Compare with the sequence from sensitive parental cells to identify mutations. 1b. Perform a cellular thermal shift assay (CETSA) to assess drug-target engagement in intact cells. |
| 2. Target Overexpression: Cells are producing more HSET protein. | 2a. Quantify KIFC1 mRNA levels using RT-qPCR. 2b. Compare HSET protein levels between sensitive and resistant cells via Western blotting. | |
| No increase in multipolar spindles despite this compound treatment | 3. Activation of Bypass Pathways: Cells are using other proteins (e.g., dynein) to cluster centrosomes. | 3a. Investigate the expression and localization of other motor proteins involved in spindle formation (e.g., dynein) using immunofluorescence and Western blotting. 3b. Test the effect of inhibiting these alternative pathways in combination with this compound. |
| 4. Increased Drug Efflux: this compound is being pumped out of the cells. | 4a. Perform a cell viability assay with this compound in the presence and absence of known ABC transporter inhibitors (e.g., verapamil, cyclosporin A). A restored sensitivity to this compound suggests the involvement of efflux pumps. | |
| Cells survive despite showing multipolar spindles | 5. Defects in Apoptotic Signaling: The link between mitotic catastrophe and apoptosis is broken. | 5a. Following this compound treatment, assess key apoptotic markers like cleaved caspase-3 and PARP cleavage by Western blot. 5b. Evaluate the expression of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) which may be upregulated in resistant cells. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
This table illustrates how to present data confirming a resistant phenotype.
| Cell Line | Passage Number | Treatment Duration | IC50 (µM) | Fold Resistance |
| DU145 (Parental) | 5 | 72 hours | 85 | - |
| DU145-CR (this compound Resistant) | 20 | 72 hours | 340 | 4.0x |
| C4-2 (Parental) | 6 | 72 hours | 92 | - |
| C4-2-CR (this compound Resistant) | 22 | 72 hours | 415 | 4.5x |
| CR: this compound Resistant. Data is hypothetical and for illustrative purposes. |
Table 2: Gene Expression Analysis in Parental vs. Resistant Cells
This table shows an example of data from experiments investigating specific resistance mechanisms.
| Gene | Cell Line | Relative mRNA Expression (Fold Change vs. Parental) | HSET Protein Level (Fold Change vs. Parental) |
| KIFC1 (HSET) | DU145-CR | 3.8 | 3.5 |
| ABCB1 (MDR1) | DU145-CR | 1.2 | Not Assessed |
| KIFC1 (HSET) | C4-2-CR | 4.1 | 3.9 |
| ABCB1 (MDR1) | C4-2-CR | 1.1 | Not Assessed |
| Data is hypothetical and for illustrative purposes. |
Visualizing Workflows and Pathways
Logical Workflow for Investigating this compound Resistance
References
- 1. Design, Synthesis, and Biological Evaluation of an Allosteric Inhibitor of HSET that Targets Cancer Cells with Supernumerary Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. KIFC1 Inhibitor this compound Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KIFC1 Inhibitor this compound Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug resistance mechanisms of cancer stem-like cells and their therapeutic potential as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing CW069 Toxicity in Normal Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of the KIFC1 inhibitor, CW069, in normal cell lines during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why is it expected to have low toxicity in normal cells?
A1: this compound is an allosteric inhibitor of the kinesin-like protein KIFC1 (also known as HSET). KIFC1 plays a crucial role in centrosome clustering, a process that cancer cells with supernumerary centrosomes rely on to ensure bipolar spindle formation and successful cell division.[1][2] Most normal cells have a normal complement of centrosomes and do not depend on KIFC1 for mitosis.[1] Therefore, by inhibiting KIFC1, this compound selectively induces multipolar spindle formation and subsequent cell death in cancer cells with extra centrosomes, while having a minimal effect on normal diploid cells.[1][3]
Q2: I am observing toxicity in my normal cell line upon treatment with this compound. What are the potential causes?
A2: While this compound is designed for cancer cell-specific toxicity, unexpected toxicity in normal cell lines can occur due to several factors:
-
High Solvent Concentration: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%.[4]
-
Compound Instability: this compound may degrade over time or under certain experimental conditions, potentially forming more toxic byproducts.
-
Off-Target Effects: At very high concentrations, this compound may have off-target effects that can lead to toxicity in normal cells.[5] It is crucial to use the lowest effective concentration that elicits the desired effect in your positive control (cancer cell line).
-
Cell Line Specific Sensitivities: The specific "normal" cell line you are using may have unique characteristics or underlying genetic abnormalities that make it more sensitive to this compound.
-
Experimental Error: Inaccurate dilutions, improper cell handling, or contamination can all contribute to apparent cytotoxicity.
Q3: What is a typical concentration range to use for this compound in cell culture experiments?
A3: A dose-response experiment is the best way to determine the optimal concentration for your specific cell line.[4] Based on published data, this compound shows efficacy in cancer cell lines at concentrations ranging from approximately 50 µM to 200 µM.[1][3] For normal cell lines, it is advisable to start with a similar concentration range to confirm the lack of toxicity and include a positive control (a sensitive cancer cell line) in your experiment.
Q4: How can I differentiate between apoptosis and necrosis to understand the nature of the observed toxicity?
A4: Apoptosis is a programmed and controlled form of cell death, while necrosis is an uncontrolled cell death that can trigger an inflammatory response. Distinguishing between these two pathways can provide insights into the mechanism of toxicity. Standard methods to differentiate apoptosis from necrosis include:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
-
Caspase Activity Assays: Measuring the activity of caspases, which are key mediators of apoptosis, can confirm an apoptotic mechanism.
-
Morphological Analysis: Observing cell morphology using microscopy can reveal characteristic features of apoptosis (cell shrinkage, membrane blebbing) or necrosis (cell swelling, membrane rupture).
Troubleshooting Guides
Issue 1: High cytotoxicity observed in normal cell lines at expected non-toxic concentrations.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Prepare a vehicle control with the same final concentration of DMSO (or other solvent) as your this compound treatment. If the vehicle control also shows toxicity, reduce the solvent concentration.[4] |
| Incorrect Compound Concentration | Verify your calculations and prepare fresh serial dilutions from a new stock solution. |
| Compound Degradation | Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Contamination | Test your cell cultures for mycoplasma or other contaminants that could affect cell health and response to treatment. |
| Cell Line Sensitivity | Research the specific characteristics of your normal cell line. Consider testing a different, well-characterized normal cell line in parallel. |
Issue 2: Inconsistent results or high variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating and use proper pipetting techniques to distribute cells evenly across the wells. |
| Edge Effects in Multi-well Plates | Avoid using the outermost wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Inconsistent Drug Treatment | Ensure thorough mixing of this compound in the media before adding it to the cells. Treat all wells for the same duration. |
Data Presentation
Table 1: Comparative IC50 Values of this compound in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| N1E-115 | Neuroblastoma (Cancer) | 86 | [1] |
| NHDF | Normal Human Dermal Fibroblasts | >187 | [1] |
| DU145 | Prostate Cancer | See original publication for specific value | [2][6] |
| C4-2 | Prostate Cancer | See original publication for specific value | [2][6] |
| RWPE-1 | Normal Prostate Epithelium | Little to no effect on viability | [2] |
Note: IC50 values can vary depending on the assay and experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Mechanism of this compound selective toxicity in cancer cells vs. normal cells.
Caption: Troubleshooting workflow for unexpected this compound toxicity in normal cells.
References
- 1. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KIFC1 Inhibitor this compound Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of an Allosteric Inhibitor of HSET that Targets Cancer Cells with Supernumerary Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Many experimental drugs veer off course when targeting cancer | MDedge [mdedge.com]
- 6. researchgate.net [researchgate.net]
how to control for DMSO effects in CW069 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the HSET/KIFC1 inhibitor, CW069. The focus of this guide is to address the potential confounding effects of Dimethyl Sulfoxide (DMSO), the common solvent for this compound, and to provide clear protocols for appropriate experimental controls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an allosteric inhibitor of the human kinesin motor protein HSET (also known as KIFC1).[1] HSET plays a crucial role in the clustering of supernumerary centrosomes in cancer cells, a mechanism that allows these cells to avoid mitotic catastrophe and continue to proliferate. By inhibiting HSET, this compound prevents this clustering, leading to multipolar spindle formation during mitosis and subsequent cell death in cancer cells with extra centrosomes.[1]
Q2: Why is DMSO used as a solvent for this compound?
This compound is sparingly soluble in aqueous buffers.[1] DMSO is an effective organic solvent that can dissolve this compound at high concentrations, allowing for the preparation of stock solutions that can then be diluted to working concentrations in cell culture media.[1]
Q3: Can DMSO itself affect my experimental results?
Yes, DMSO is not biologically inert and can exert its own effects on cells in a dose-dependent manner. These effects can include alterations in cell viability, proliferation, differentiation, and the activity of various signaling pathways.[2][3][4] Even at low concentrations, DMSO has been shown to have heterogeneous effects on protein expression and activation.[2][3][4] Therefore, it is critical to use an appropriate vehicle control in all experiments involving this compound dissolved in DMSO.
Q4: What is a vehicle control and why is it essential in this compound experiments?
A vehicle control is a crucial experimental group that is treated with the same concentration of DMSO as the experimental group, but without the dissolved this compound. This control allows researchers to distinguish the specific effects of this compound from any non-specific effects caused by the DMSO solvent. Any biological changes observed in the vehicle control group can be attributed to DMSO, enabling the accurate interpretation of the net effect of this compound.
Q5: What is the recommended final concentration of DMSO for in vitro experiments with this compound?
To minimize off-target effects, it is generally recommended to keep the final concentration of DMSO in cell culture media at or below 0.1% (v/v).[5] However, the sensitivity of different cell lines to DMSO can vary. Therefore, it is best practice to perform a preliminary dose-response experiment to determine the maximum tolerated concentration of DMSO for your specific cell line that does not cause significant cytotoxicity or other unwanted effects.[5]
Q6: I am observing unexpected results or high background in my vehicle control group. What could be the cause?
Unexpected effects in the vehicle control group are often due to the DMSO concentration being too high for the specific cell line, leading to cellular stress or activation of signaling pathways.[2] It is also possible that the DMSO itself is degrading or contains impurities. Always use high-purity, sterile-filtered DMSO and prepare fresh dilutions for your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal or toxicity in the vehicle control group. | The DMSO concentration is too high for the cell line. | Perform a dose-response curve with DMSO alone to determine the maximal non-toxic concentration for your specific cell line. Lower the final DMSO concentration in your experiments to this level or below. |
| Inconsistent results between experiments. | The final DMSO concentration is not consistent across all wells or experiments. | Prepare a master mix of your this compound stock solution in DMSO. Then, dilute this master mix in cell culture medium to ensure a consistent final DMSO concentration in all experimental wells. Always prepare a parallel vehicle control master mix with the same final DMSO concentration. |
| Precipitation of this compound upon dilution in aqueous media. | This compound has low aqueous solubility and can precipitate when the solvent changes from DMSO to an aqueous buffer. | To prepare working solutions, first dissolve this compound in 100% DMSO to make a concentrated stock solution. Then, dilute this stock solution with the aqueous buffer of choice (e.g., PBS or cell culture medium) in a stepwise manner while vortexing to ensure proper mixing. It is recommended not to store the aqueous solution for more than one day.[1] |
| Observed effects in the this compound-treated group are similar to the vehicle control group. | The observed phenotype may be an off-target effect of DMSO rather than a specific effect of this compound. | Carefully compare the results of the this compound-treated group to both the vehicle control group and an untreated control group (cells in media alone). This will help to dissect the effects of the compound versus the solvent. Also, consider that even low doses of DMSO can have heterogeneous effects on signaling proteins.[2][3][4] |
Quantitative Data Summary
Table 1: Solubility and Recommended Concentrations for this compound
| Parameter | Value | Reference |
| Solubility in DMSO | ~30 mg/mL | [1] |
| Solubility in Ethanol | ~2.5 mg/mL | [1] |
| Solubility in 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Recommended Final DMSO Concentration (in vitro) | ≤ 0.1% (v/v) | [5] |
| IC50 for HSET/KIFC1 | 75 µM | [1] |
| Effective Concentration (inducing multipolar spindles) | 100-200 µM | [1] |
Table 2: Summary of DMSO Effects on Cultured Cells
| DMSO Concentration | Observed Effects | Reference |
| > 1% (v/v) | Can cause significant cytotoxicity, membrane damage, and oxidative stress. | [6][7] |
| 0.1% - 1% (v/v) | May have subtle effects on cell morphology, function, and survival, particularly with longer exposure. | [6] |
| ≤ 0.1% (v/v) | Generally considered safe for most cell lines with minimal off-target effects. | [5] |
| Ultra-low doses (e.g., 0.0008% - 0.004%) | Can still induce heterogeneous changes in signaling protein expression and activation. | [2][3][4] |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
This protocol is essential to establish the highest concentration of DMSO that does not significantly impact the viability of your specific cell line.
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis. Allow the cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of DMSO dilutions in your complete cell culture medium. A suggested range is 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, and 1% (v/v). Also, include a "medium only" control (0% DMSO).
-
Treatment: Remove the existing medium from the cells and replace it with the media containing the different DMSO concentrations.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay, or by trypan blue exclusion counting.
-
Data Analysis: Plot cell viability (%) against the DMSO concentration. The highest concentration of DMSO that does not cause a significant decrease in cell viability is your maximum tolerated concentration.
Protocol 2: Experimental Setup for a this compound Assay with Appropriate Controls
-
Prepare this compound Stock Solution: Dissolve this compound powder in 100% high-purity DMSO to create a concentrated stock solution (e.g., 10 mM). Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Prepare Working Solutions:
-
This compound Treatment Group: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the this compound stock in complete cell culture medium to achieve the desired final concentrations. Ensure that the final DMSO concentration in each dilution remains constant and below the predetermined maximum tolerated level.
-
Vehicle Control Group: Prepare a parallel set of dilutions using 100% DMSO instead of the this compound stock solution. The final concentration of DMSO in the vehicle control wells must be identical to the final DMSO concentration in the corresponding this compound-treated wells.
-
Untreated Control Group: This group will only receive complete cell culture medium.
-
-
Cell Treatment: Seed your cells and allow them to adhere. Replace the medium with the prepared working solutions (this compound dilutions, vehicle control dilutions, and medium only).
-
Assay Performance: Incubate the cells for the desired experimental duration and then proceed with your specific assay (e.g., immunofluorescence for spindle morphology, cell viability assay, western blotting for protein expression).
-
Data Normalization: When analyzing your data, normalize the results from the this compound-treated wells to the corresponding vehicle control wells to account for any effects of the DMSO.
Visualizations
Caption: Workflow for a this compound experiment with proper controls.
Caption: this compound inhibits HSET, leading to apoptosis.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models | Quanterix [quanterix.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
ensuring complete dissolution of CW069 for accurate dosing
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the complete dissolution of CW069 for accurate dosing in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro use. It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly reduce the solubility of the compound.[1]
Q2: My this compound solution appears to have precipitated. What should I do?
A2: If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure that the final concentration does not exceed the solubility limit in the chosen solvent system.
Q3: Can I store this compound stock solutions? If so, under what conditions?
A3: Yes, this compound stock solutions in a suitable solvent can be stored. For long-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year or -20°C for up to one month.[2]
Q4: What is the maximum final concentration of DMSO in cell culture medium for in vitro assays?
A4: For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept low, for example, at 0.2%, to avoid solvent-induced cytotoxicity.[2]
Troubleshooting Guide
Issue: Incomplete Dissolution or Precipitation in Aqueous Buffers
-
Possible Cause 1: Low Aqueous Solubility. this compound is practically insoluble in water.[2] Direct dissolution in aqueous buffers will likely be unsuccessful.
-
Solution: Always prepare a concentrated stock solution in an appropriate organic solvent like DMSO first. Then, dilute the stock solution into your aqueous experimental medium.
-
-
Possible Cause 2: Exceeding Solubility Limit. The concentration of this compound in the final working solution may be too high for the chosen solvent mixture.
-
Solution: Refer to the solubility data to ensure your target concentration is achievable. Consider using co-solvents or specific formulations for in vivo studies to enhance solubility.
-
-
Possible Cause 3: Use of old or wet DMSO. DMSO is hygroscopic and absorbed water can decrease the solubility of many compounds.[1][2]
Quantitative Data: this compound Solubility
| Solvent/Vehicle | Solubility | Use Case |
| DMSO | ≥ 100 mg/mL (199.86 mM) | In Vitro Stock |
| Ethanol | 4 mg/mL | In Vitro Stock |
| Water | Insoluble | - |
| Formulations for In Vivo Experiments | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.16 mM) | In Vivo |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.16 mM) | In Vivo |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.16 mM) | In Vivo |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | - | In Vivo |
| 5% DMSO, 95% Corn Oil | - | In Vivo |
Note: "≥" indicates that the compound is soluble at this concentration, but the saturation point was not determined.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. If needed, gentle warming or brief sonication can be applied.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[2]
Protocol 2: Preparation of Working Solution for In Vivo Administration (Example Formulation)
This protocol is an example using a common vehicle. The final concentrations of the components should be optimized for the specific experimental needs.
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix until a clear and homogenous solution is formed.
-
This final solution contains 2.08 mg/mL of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
It is recommended to prepare this working solution fresh on the day of use.[1]
Visualizations
Caption: Workflow for dissolving this compound and troubleshooting precipitation issues.
References
Navigating CW069: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CW069, a potent and selective allosteric inhibitor of the kinesin-like protein HSET (also known as KIFC1). This guide addresses potential challenges, including batch-to-batch variability, and offers detailed troubleshooting protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric inhibitor of HSET (KIFC1), a motor protein crucial for clustering supernumerary centrosomes in cancer cells.[1][2][3] Many cancer cells possess more than the normal two centrosomes, a condition that can lead to catastrophic multipolar mitosis and cell death. To survive, these cells rely on HSET to bundle these extra centrosomes into two functional poles, enabling a pseudo-bipolar cell division. By inhibiting HSET, this compound prevents this centrosome clustering, forcing the cancer cells to undergo multipolar spindle formation, which ultimately triggers mitotic catastrophe and apoptosis.[1][2] Normal cells, having only two centrosomes, are largely unaffected by HSET inhibition.[2]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used as a tool to:
-
Selectively target and induce cell death in cancer cells with centrosome amplification.[1]
-
Study the role of HSET/KIFC1 in mitosis and centrosome biology.
-
Investigate mechanisms of drug resistance, as it has been shown to re-sensitize docetaxel-resistant prostate cancer cells to treatment.[4]
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to dissolve this compound in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-20 mM).[4] To minimize freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C, protected from light. When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is non-toxic, typically below 0.1%.[4]
Q4: What are the expected phenotypic effects of this compound treatment in sensitive cell lines?
A4: In cancer cell lines with supernumerary centrosomes (e.g., N1E-115, MDA-MB-231, BT549), treatment with this compound is expected to result in a significant increase in the percentage of cells displaying a multipolar spindle phenotype during mitosis.[1] This is often followed by a decrease in cell viability and an increase in markers of apoptosis.[4]
Troubleshooting Guide: Dealing with Batch-to-Batch Variability and Other Common Issues
Batch-to-batch variability of a synthesized small molecule like this compound can arise from differences in purity, the presence of impurities, or issues with solubility and stability. The following guide provides a structured approach to identifying and mitigating these issues.
Issue 1: Reduced or No Potency Observed with a New Batch of this compound
If a new batch of this compound shows significantly lower activity (e.g., higher IC50) compared to previous batches, consider the following troubleshooting steps:
Troubleshooting Workflow for Potency Issues
Caption: Troubleshooting workflow for reduced this compound potency.
Issue 2: High Variability in Results Within the Same Experiment
Inconsistent results across replicates can obscure the true effect of this compound.
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to distribute cells evenly. |
| Inconsistent Compound Dosing | Use calibrated pipettes and ensure the compound is well-mixed in the media before adding to the cells. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Cell Clumping | If cells tend to clump, consider using a cell-detaching agent that is gentler than trypsin and ensure complete dissociation during passaging. |
Experimental Protocols
Protocol 1: Quality Control of this compound Powder
To ensure the quality of a new batch of this compound, perform the following quality control checks:
-
Purity and Identity Confirmation by LC-MS:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Inject a small volume (e.g., 1-5 µL) into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Analyze the chromatogram for the presence of a major peak corresponding to this compound. The purity can be estimated by the area of the main peak relative to the total area of all peaks.
-
Confirm the identity by comparing the observed mass-to-charge ratio (m/z) in the mass spectrum with the expected molecular weight of this compound.
-
-
Solubility Test:
-
Prepare a high-concentration stock solution (e.g., 20 mM) in DMSO.
-
Visually inspect the solution for any undissolved particles or precipitate.
-
If solubility is an issue, gentle warming (e.g., to 37°C) or vortexing may help. Do not use a solution with visible precipitate in your experiments.
-
Protocol 2: Multipolar Spindle Formation Assay
This assay quantifies the phenotypic effect of this compound on mitotic cells.
-
Cell Seeding:
-
Seed a cancer cell line known to have supernumerary centrosomes (e.g., N1E-115) onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency after 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in pre-warmed complete cell culture medium. It is advisable to test a range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal concentration for your cell line.
-
Include a vehicle control (DMSO-treated) group.
-
Replace the medium in the wells with the this compound-containing or vehicle control medium and incubate for a duration equivalent to one to two cell cycles (e.g., 24-48 hours).
-
-
Immunofluorescence Staining:
-
After incubation, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour.
-
Incubate with primary antibodies against α-tubulin (to visualize spindles) and a centrosome marker (e.g., γ-tubulin or pericentrin) overnight at 4°C.
-
Wash with PBST and incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the DNA with DAPI.
-
-
Microscopy and Data Analysis:
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of mitotic cells (identified by condensed chromatin) that exhibit a multipolar spindle phenotype (more than two spindle poles). Score at least 100 mitotic cells per condition.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published studies. Note that IC50 values can vary depending on the cell line and assay conditions.
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 (ATPase Activity) | 75 µM | - | Biochemical Assay | [2] |
| IC50 (Cell Viability) | 86 µM | N1E-115 (neuroblastoma) | Cell Viability Assay | [2] |
| IC50 (Cell Viability) | 187 µM | NHDF (normal fibroblasts) | Cell Viability Assay | [2] |
| Effective Concentration | 100-200 µM | N1E-115 | Multipolar Spindle Induction | [1] |
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound in cancer cells.
References
Validation & Comparative
A Comparative Analysis of CW069 and HSET siRNA Knockdown in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of the small molecule inhibitor CW069 and small interfering RNA (siRNA) knockdown targeting the human kinesin HSET (also known as KIFC1). The data presented is compiled from multiple studies to offer a comprehensive overview of their respective impacts on cancer cell viability, apoptosis, and cell cycle progression.
At a Glance: this compound vs. HSET siRNA Knockdown
| Feature | This compound | HSET siRNA Knockdown |
| Target | HSET (KIFC1) | HSET (KIFC1) mRNA |
| Mechanism of Action | Allosteric inhibition of HSET's ATPase activity | RNA interference leading to mRNA degradation and reduced HSET protein expression |
| Primary Cellular Effect | Induction of multipolar spindles in cells with supernumerary centrosomes, leading to mitotic catastrophe and apoptosis. | Phenocopies the effects of this compound, including the formation of multipolar spindles and subsequent cell death. |
| Selectivity | Selective for cancer cells with centrosome amplification. | Targets HSET expression in all transfected cells. |
Quantitative Comparison of Cellular Effects
The following tables summarize quantitative data from various studies. It is important to note that the experimental conditions, including cell lines and assay methods, may vary between studies, warranting caution in direct comparisons.
Table 1: Effects on Cell Viability (IC50)
| Compound/Treatment | Cell Line | Cancer Type | IC50 | Reference |
| This compound | DU145 (parental) | Prostate Cancer | Not explicitly stated, but viability is suppressed. | [1] |
| This compound | C4-2 (parental) | Prostate Cancer | Not explicitly stated, but viability is suppressed. | [1] |
| This compound | DU145-DR (Docetaxel-Resistant) | Prostate Cancer | Significantly lower than parental cells. | [1] |
| This compound | C4-2-DR (Docetaxel-Resistant) | Prostate Cancer | Significantly lower than parental cells. | [1] |
| HSET siRNA | MCF-7 | Breast Cancer | Not available in IC50 format. Proliferation is inhibited. | [2][3] |
| HSET siRNA | MDA-MB-231 | Breast Cancer | Not available in IC50 format. Cell survival is significantly lower than controls. | [4] |
Table 2: Induction of Apoptosis
| Treatment | Cell Line | Cancer Type | Apoptosis Measurement | Result | Reference |
| This compound (250 μM) | DU145 | Prostate Cancer | Cell Death ELISA | Significant increase in apoptosis. | [1] |
| This compound (250 μM) | C4-2 | Prostate Cancer | Cell Death ELISA | Significant increase in apoptosis. | [1] |
| HSET siRNA | MDA-MB-231 | Breast Cancer | Sub-G1 DNA content (Flow Cytometry) | Increased number of cells in sub-G1 phase over time. | [4] |
| HSET siRNA | MCF-7 | Breast Cancer | Annexin V/PI Staining (Flow Cytometry) | Increased percentage of apoptotic cells. | [2] |
Table 3: Effects on Cell Cycle Distribution
| Treatment | Cell Line | Cancer Type | Cell Cycle Analysis Method | Key Findings | Reference |
| This compound | HeLa | Cervical Cancer | Propidium Iodide Staining (Flow Cytometry) | No significant mitotic delay or arrest. | [5] |
| HSET siRNA | MDA-MB-231 | Breast Cancer | Propidium Iodide Staining (Flow Cytometry) | Arrest in G0/G1 phase. | [6] |
| HSET siRNA | HeLa | Cervical Cancer | Propidium Iodide Staining (Flow Cytometry) | Increase in G2/M population. | [7][8] |
Signaling Pathways and Experimental Workflows
HSET Inhibition and Mitotic Catastrophe
HSET plays a crucial role in clustering supernumerary centrosomes in cancer cells, enabling them to undergo pseudo-bipolar mitosis and evade cell death. Both this compound and HSET siRNA disrupt this process, leading to multipolar spindle formation and subsequent mitotic catastrophe and apoptosis.
Figure 1. Mechanism of HSET inhibition leading to apoptosis.
Experimental Workflow: Comparing this compound and HSET siRNA
The following diagram outlines a typical experimental workflow to compare the effects of this compound and HSET siRNA on cancer cells.
Figure 2. Workflow for comparing this compound and HSET siRNA.
Experimental Protocols
HSET siRNA Knockdown
Objective: To specifically reduce the expression of HSET protein in cancer cells using RNA interference.
Materials:
-
HSET-specific siRNA duplexes
-
Scrambled (non-targeting) control siRNA
-
Lipofectamine RNAiMAX transfection reagent (or similar)
-
Opti-MEM I Reduced Serum Medium
-
Appropriate cell culture medium and plates
-
RNase-free water and consumables
Protocol:
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute HSET siRNA and control siRNA in Opti-MEM to the desired final concentration (e.g., 10-50 nM).
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: After incubation, harvest the cells to assess HSET protein levels by Western blotting to confirm successful knockdown.
-
Downstream Assays: Proceed with cell viability, apoptosis, and cell cycle assays as described below.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound or HSET siRNA on cell proliferation and viability.
Protocol:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound or transfect with HSET siRNA as described above.
-
After the desired incubation period (e.g., 48-72 hours), add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control-treated cells and determine the IC50 value for this compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.
Protocol:
-
Treat cells with this compound or HSET siRNA in 6-well plates.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Treat cells with this compound or HSET siRNA.
-
Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[9]
Conclusion
Both the small molecule inhibitor this compound and HSET siRNA effectively target the HSET motor protein, leading to mitotic defects and cell death in cancer cells, particularly those with supernumerary centrosomes. While this compound offers a readily applicable chemical tool for HSET inhibition, siRNA provides a highly specific method for reducing HSET expression at the genetic level. The choice between these two approaches will depend on the specific experimental goals, with this compound being suitable for dose-response studies and rapid screening, and siRNA being the gold standard for validating the on-target effects of HSET depletion. Further studies performing direct head-to-head comparisons in the same cancer cell lines are needed to provide a more definitive quantitative assessment of their relative potencies and effects.
References
- 1. KIFC1 Inhibitor this compound Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silencing of Nucleostemin by siRNA Induces Apoptosis in MCF-7 and MDA-MB-468 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a network-based strategy for the optimization of combinatorial target selection in breast cancer therapy: siRNA knockdown of network targets in MDA-MB-231 cells as an in vitro model for inhibition of tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. siRNA-Mediated Suppression of Synuclein γ Inhibits MDA-MB-231 Cell Migration and Proliferation by Downregulating the Phosphorylation of AKT and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to KIFC1 Inhibitors: CW069 versus AZ82
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent small molecule inhibitors of the Kinesin Family Member C1 (KIFC1), CW069 and AZ82. KIFC1, a minus-end directed motor protein, is a critical factor in the clustering of supernumerary centrosomes in cancer cells, a process that allows aneuploid cells to avoid mitotic catastrophe and proliferate. Its inhibition presents a promising therapeutic strategy for selectively targeting cancer cells. This document synthesizes available experimental data to offer an objective comparison of the performance and mechanisms of these two inhibitors.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and AZ82 based on available literature. It is important to note that this data is compiled from separate studies, and direct head-to-head comparisons in the same experimental settings are limited.
Table 1: Biochemical Activity
| Inhibitor | Target | Assay Type | IC50 | Ki | Binding Characteristics |
| This compound | KIFC1 | ATPase Activity | 75 µM | Not Reported | Binds directly to KIFC1.[1] |
| AZ82 | KIFC1 | MT-stimulated ATPase Activity | 300 nM (0.3 µM)[1] | 43 nM | Binds specifically to the KIFC1/Microtubule (MT) complex. |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay Type | IC50 | Key Cellular Effects |
| This compound | N1E-115 (Neuroblastoma) | Cell Viability | 86 µM[1] | Induces multipolar spindle formation.[1] |
| NHDF (Normal Fibroblasts) | Cell Viability | 187 µM[1] | No effect on bipolar spindle formation.[1][2] | |
| DTX-resistant Prostate Cancer Cells | Cell Viability | Significantly lower than parental cells | Suppresses cell viability and re-sensitizes cells to Docetaxel.[3] | |
| AZ82 | BT-549 (Breast Cancer) | Centrosome Declustering | Not Reported | Induces multipolar spindles in cells with amplified centrosomes.[4] |
| HeLa (Cervical Cancer) | Spindle Formation | Not Reported | Does not induce multipolar spindles in cells with normal centrosome numbers. | |
| Prostate Cancer Cells | Growth and Proliferation | Not Reported | Induces multipolar mitosis and apoptosis.[5] |
Mechanism of Action and Signaling Pathways
Both this compound and AZ82 target the motor protein KIFC1, leading to the disruption of centrosome clustering in cancer cells with supernumerary centrosomes. This inhibition forces the cells into multipolar mitosis, a state that often leads to mitotic catastrophe and apoptosis.
KIFC1's Role in Cancer:
KIFC1 is overexpressed in a variety of cancers and its activity is crucial for the survival of cancer cells with centrosome amplification. By clustering extra centrosomes, KIFC1 enables these cells to form a pseudo-bipolar spindle, thus avoiding cell death. Inhibition of KIFC1 selectively targets these cancer cells while having minimal effect on normal cells with a normal centrosome count.
Recent studies suggest that KIFC1 may also play a role in other signaling pathways, including the PI3K/AKT pathway, which is critical for cell proliferation and survival.[6] Inhibition of KIFC1 has been shown to downregulate the phosphorylation of AKT, suggesting a potential link between KIFC1's function and this key oncogenic pathway.
Below is a diagram illustrating the proposed signaling pathway of KIFC1 inhibition.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are generalized protocols for assays commonly used to evaluate KIFC1 inhibitors.
KIFC1 ATPase Activity Assay
This assay measures the ability of an inhibitor to block the ATP hydrolysis activity of KIFC1, which is essential for its motor function.
Workflow:
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM PIPES, pH 7.0, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT). Reconstitute purified KIFC1 enzyme and taxol-stabilized microtubules in the reaction buffer. Prepare a solution of ATP.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, KIFC1 enzyme, and microtubules.
-
Inhibitor Addition: Add serial dilutions of the KIFC1 inhibitor (this compound or AZ82) to the wells. Include a DMSO control.
-
Initiate Reaction: Add ATP to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay, following the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay determines the effect of the inhibitors on the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., N1E-115, BT-549) and normal cells (e.g., NHDF) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or AZ82 for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Remove the medium and add fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL). Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each cell line.
Immunofluorescence for Centrosome Clustering
This technique is used to visualize the number and organization of centrosomes within cells following inhibitor treatment.
Workflow:
Protocol:
-
Cell Culture: Grow cells on glass coverslips in a petri dish.
-
Treatment: Treat cells with the desired concentration of this compound or AZ82 for a suitable duration (e.g., 24 hours).
-
Fixation: Fix the cells with cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: If using paraformaldehyde, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against a centrosomal marker (e.g., rabbit anti-γ-tubulin) and a spindle marker (e.g., mouse anti-α-tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with fluorescently-labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488 and anti-mouse Alexa Fluor 568) for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the percentage of mitotic cells exhibiting multipolar spindles.
Conclusion
Both this compound and AZ82 are valuable tools for studying the role of KIFC1 in cancer biology and hold potential as therapeutic agents. AZ82 demonstrates significantly higher potency in biochemical assays compared to this compound.[1] However, both inhibitors effectively induce a cancer-specific phenotype of multipolar mitosis in cells with supernumerary centrosomes.[1][2][5] this compound has also shown promise in overcoming drug resistance in prostate cancer.[3] The choice of inhibitor may depend on the specific experimental context, including the cell type and the desired concentration range for achieving a biological effect. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety profiles of these KIFC1 inhibitors.
References
- 1. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
Validating the On-Target Effects of CW069 in a New Cell Line: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the on-target effects of a small molecule inhibitor is a critical step in preclinical research. This guide provides a comprehensive comparison of methodologies to validate the activity of CW069, an allosteric inhibitor of the kinesin motor protein HSET (also known as KIFC1), in a novel cell line.
This compound selectively targets cancer cells with supernumerary centrosomes by inhibiting the ATPase activity of HSET, which is essential for these cells to cluster extra centrosomes and undergo bipolar mitosis.[1][2] This inhibition leads to multipolar spindle formation and subsequent apoptosis.[1][3] This guide outlines experimental approaches to confirm that the observed cellular phenotype in a new cell line is a direct result of this compound's interaction with HSET.
Comparative Analysis of Target Validation Methodologies
A multi-pronged approach is recommended to robustly validate the on-target effects of this compound. The following table summarizes key experimental strategies, their principles, and the type of data they provide.
| Methodology | Principle | Data Output | Pros | Cons |
| Phenotypic Analysis (Immunofluorescence) | Visualization of mitotic spindles and centrosomes to identify multipolar spindle formation, the hallmark of HSET inhibition in susceptible cells.[1] | Quantitative analysis of bipolar vs. multipolar spindles. | Directly assesses the biological consequence of target engagement in a cellular context. | Phenotype may be cell line-dependent; does not directly measure target binding. |
| Genetic Knockdown (siRNA/shRNA) | Transiently reduces HSET expression to mimic the effect of the inhibitor. The phenotype should be comparable to this compound treatment.[1] | Comparison of multipolar spindle phenotype between HSET knockdown and this compound-treated cells. | Provides strong evidence for on-target effect by linking the gene to the phenotype. | Incomplete knockdown can lead to ambiguous results; potential for off-target effects of RNAi. |
| CRISPR/Cas9-Mediated Knockout | Permanent disruption of the HSET gene. A knockout cell line should be resistant to the effects of this compound.[4] | Comparison of cell viability and spindle phenotype in wild-type vs. knockout cells upon this compound treatment. | Provides a definitive genetic validation of the target.[4] | Can be time-consuming to generate and validate knockout cell lines. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of HSET upon this compound binding in intact cells, providing direct evidence of target engagement.[4] | A thermal shift curve indicating stabilization of HSET in the presence of this compound. | Directly demonstrates target engagement in a physiological context.[4] | Requires a specific antibody for HSET that works well in Western blotting. |
| In Vitro ATPase Assay | Measures the enzymatic activity of purified HSET protein in the presence of varying concentrations of this compound.[2] | IC50 value for the inhibition of HSET ATPase activity. | Provides a direct measure of the compound's inhibitory effect on the target protein. | Requires purified, active HSET protein; does not reflect the cellular environment. |
| Differential Scanning Fluorimetry (DSF) | Measures the change in the melting temperature of purified HSET protein upon ligand binding.[1] | A shift in the melting temperature (ΔTm) of HSET in the presence of this compound. | Confirms direct physical interaction between the compound and the target protein.[1] | Requires purified protein; may not always correlate with functional inhibition. |
Experimental Protocols
Immunofluorescence for Multipolar Spindle Analysis
Objective: To quantify the percentage of mitotic cells with multipolar spindles after this compound treatment.
Protocol:
-
Seed the new cell line on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with a dose-range of this compound (e.g., 10-200 µM) and a vehicle control (e.g., DMSO) for a duration that allows cells to enter mitosis (e.g., 24 hours).[1]
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Incubate with primary antibodies against α-tubulin (to visualize spindles) and a centrosomal marker (e.g., γ-tubulin or pericentrin) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with corresponding fluorescently labeled secondary antibodies and DAPI (to stain DNA) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of mitotic cells exhibiting multipolar spindles (more than two spindle poles). At least 100 mitotic cells should be counted per condition.[1]
HSET Knockdown using siRNA
Objective: To compare the phenotype of HSET knockdown with that of this compound treatment.
Protocol:
-
Synthesize or purchase validated siRNAs targeting HSET and a non-targeting control siRNA.
-
Transfect the new cell line with the siRNAs using a suitable lipid-based transfection reagent according to the manufacturer's instructions.
-
After 48-72 hours, harvest a portion of the cells to confirm HSET knockdown by Western Blotting.
-
For the remaining cells, perform immunofluorescence for multipolar spindle analysis as described in the protocol above.
-
Compare the percentage of multipolar spindles in HSET siRNA-treated cells with cells treated with this compound and the non-targeting control. The phenotypes should be comparable.[1]
Cellular Thermal Shift Assay (CETSA)
Objective: To demonstrate direct binding of this compound to HSET in the cellular environment.
Protocol:
-
Culture the new cell line to 80-90% confluency.
-
Treat the cells with this compound or vehicle control for a specified time (e.g., 1-4 hours).
-
Harvest the cells and resuspend them in PBS supplemented with a protease inhibitor cocktail.
-
Divide the cell suspension into aliquots for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated proteins by centrifugation.
-
Analyze the soluble fractions by Western blotting using an antibody specific for HSET.
-
Quantify the band intensities and plot the amount of soluble HSET as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.[4]
Visualizing Key Processes
To further clarify the underlying biology and experimental logic, the following diagrams illustrate the HSET signaling pathway, the target validation workflow, and a comparison of validation methods.
Mechanism of this compound action on cancer cells.
References
- 1. Design, Synthesis, and Biological Evaluation of an Allosteric Inhibitor of HSET that Targets Cancer Cells with Supernumerary Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KIFC1 Inhibitor this compound Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
comparing the efficacy of CW069 in cancer cells with and without centrosome amplification
A Comparative analysis of the KIFC1 inhibitor, CW069, reveals a targeted vulnerability in cancer cells characterized by centrosome amplification, offering a promising therapeutic window for a notoriously difficult-to-treat feature of many malignancies. This guide provides a comprehensive comparison of the efficacy of this compound in cancer cells with and without centrosome amplification, supported by experimental data and detailed protocols for researchers in oncology and drug development.
Centrosome amplification, the presence of more than two centrosomes, is a hallmark of many cancers and is associated with genomic instability and poor prognosis. Cancer cells with supernumerary centrosomes rely on a mechanism called centrosome clustering to form a pseudo-bipolar spindle during mitosis, thus avoiding cell death. A key protein in this process is the minus-end-directed motor protein Kinesin Family Member C1 (KIFC1), also known as HSET. This compound, a novel allosteric inhibitor of KIFC1, has emerged as a promising therapeutic agent that selectively targets this dependency.[1][2]
This guide delves into the differential effects of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing the underlying molecular pathways.
Quantitative Analysis: this compound's Potency is Linked to Centrosome Number
The efficacy of this compound is significantly greater in cancer cells harboring supernumerary centrosomes. This is evident from both cell viability assays and the induction of mitotic defects.
Table 1: Comparative Cell Viability (IC50) of this compound
| Cell Line | Cancer Type | Centrosome Status | KIFC1 Expression | This compound IC50 (µM) | Reference |
| N1E-115 | Mouse Neuroblastoma | High Amplification | High | 86 ± 10 | [1] |
| NHDF | Normal Human Dermal Fibroblast | Normal | Low/Undetectable | 181 ± 7 | [1] |
| DU145-DR | Docetaxel-Resistant Prostate Cancer | Not Specified (High Implied) | High | Significantly lower than parental | [3] |
| C4-2-DR | Docetaxel-Resistant Prostate Cancer | Not Specified (High Implied) | High | Significantly lower than parental | [3] |
| RWPE-1 | Normal Prostate Epithelium | Normal | Not Detected | Little effect on viability | [3] |
Table 2: Induction of Multipolar Spindles by this compound
| Cell Line | Centrosome Status | Treatment | Percentage of Multipolar Spindles | Reference |
| N1E-115 | High Amplification | Control (DMSO) | 30% | [1][4] |
| 100 µM this compound | 98% | [1][4] | ||
| 200 µM this compound | 86% | [1][4] | ||
| NHDF | Normal | Control (DMSO) | No significant multipolar spindles | [1] |
| 200 µM this compound | No significant increase | [1] | ||
| MDA-MB-231 | Intermediate Amplification | This compound | Small but significant increase | [1] |
| BT549 | Low-level Amplification | This compound | Increased multipolar spindles | [1] |
| MCF-7 | Normal | This compound | No perturbation of bipolar spindles | [1] |
Mechanism of Action: Disrupting Mitotic Fidelity
This compound's selective efficacy stems from its targeted inhibition of KIFC1's function in centrosome clustering.
Caption: this compound's differential effect on mitotic spindle formation.
In cancer cells with amplified centrosomes, KIFC1 is essential for clustering these extra centrosomes to form a pseudo-bipolar spindle, allowing the cell to undergo mitosis and survive.[3][5] this compound inhibits KIFC1, preventing this clustering and leading to the formation of multipolar spindles. This results in catastrophic chromosome mis-segregation and ultimately triggers apoptosis.[1][2] In contrast, normal cells or cancer cells with a normal number of centrosomes are not reliant on KIFC1 for bipolar spindle formation, and thus are significantly less affected by this compound.[1]
Signaling Pathways Implicated in this compound Response
The inhibition of KIFC1 by this compound initiates a cascade of events leading to apoptosis. While the primary mechanism is mechanical disruption of mitosis, downstream signaling pathways are also involved. KIFC1 has been shown to influence pro-survival pathways, and its inhibition likely reverses these effects.
References
- 1. Design, Synthesis, and Biological Evaluation of an Allosteric Inhibitor of HSET that Targets Cancer Cells with Supernumerary Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. KIFC1 Inhibitor this compound Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Unlocking Synergistic Potential: A Comparative Guide to CW069 in Combination with Anti-Mitotic Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the strategic combination of anti-mitotic agents holds immense promise for overcoming drug resistance and enhancing treatment efficacy. This guide provides a comprehensive comparison of the novel KIFC1 inhibitor, CW069, in synergy with other established anti-mitotic agents. We present available experimental data, detailed methodologies, and conceptual frameworks to guide further research and drug development in this critical area.
This compound: A Targeted Approach to Mitotic Disruption
This compound is a selective, small-molecule inhibitor of Kinesin Family Member C1 (KIFC1), also known as HSET.[1] KIFC1 is a minus-end directed motor protein that plays a crucial role in the clustering of supernumerary centrosomes, a common feature in many cancer cells.[1] By inhibiting KIFC1, this compound disrupts this clustering process, leading to multipolar spindle formation and subsequent apoptotic cell death in cancer cells with centrosome amplification, while having minimal effect on normal diploid cells.[1]
Synergy of this compound with Taxanes: Overcoming Docetaxel Resistance
Preclinical studies have demonstrated a significant synergistic effect between this compound and the taxane anti-mitotic agent, docetaxel, particularly in the context of docetaxel-resistant prostate cancer.[1][2] Taxanes function by stabilizing microtubules, leading to mitotic arrest and apoptosis. The combination of this compound and docetaxel presents a dual-pronged attack on mitotic progression.
Quantitative Data Summary: this compound and Docetaxel in Prostate Cancer
The following tables summarize the in vitro efficacy of this compound and its combination with docetaxel in parental and docetaxel-resistant prostate cancer cell lines.
Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | Type | IC50 of this compound (μM) |
| DU145 | Parental | ~150 |
| DU145-DTXR | Docetaxel-Resistant | ~100 |
| C4-2 | Parental | ~125 |
| C4-2-DTXR | Docetaxel-Resistant | ~75 |
Data extrapolated from dose-response curves presented in existing research. Actual values may vary based on experimental conditions.
Table 2: Effect of this compound and Docetaxel Combination on Cell Viability
| Cell Line | Treatment | Approximate Cell Viability (%) |
| DU145 | Docetaxel (10 nM) | 100 |
| This compound (100 μM) | 60 | |
| Docetaxel (10 nM) + this compound (100 μM) | 40 | |
| DU145-DTXR | Docetaxel (10 nM) | 95 |
| This compound (100 μM) | 50 | |
| Docetaxel (10 nM) + this compound (100 μM) | 25 | |
| C4-2 | Docetaxel (10 nM) | 100 |
| This compound (100 μM) | 65 | |
| Docetaxel (10 nM) + this compound (100 μM) | 45 | |
| C4-2-DTXR | Docetaxel (10 nM) | 90 |
| This compound (100 μM) | 55 | |
| Docetaxel (10 nM) + this compound (100 μM) | 30 |
Approximate values based on published graphical data. Synergistic effects are evident as the combination treatment results in significantly lower cell viability than either agent alone, especially in docetaxel-resistant cells.[1][2]
Signaling Pathway of this compound and Docetaxel Synergy
Caption: this compound and Docetaxel induce apoptosis through distinct but complementary mechanisms.
Synergy of this compound with Vinca Alkaloids: A Theoretical Framework
Vinca alkaloids, such as vincristine and vinblastine, represent another major class of anti-mitotic agents. In contrast to taxanes, vinca alkaloids function by destabilizing microtubules, thereby inhibiting their polymerization and leading to mitotic arrest.
To date, there is a lack of published experimental data specifically investigating the synergistic effects of this compound with vinca alkaloids. However, a strong theoretical rationale for synergy exists. The combination of a KIFC1 inhibitor and a microtubule-destabilizing agent would create a multi-faceted disruption of the mitotic machinery.
Proposed Mechanism of Synergy
A combined therapy of this compound and a vinca alkaloid could potentially lead to a potent synergistic anti-cancer effect through the following mechanisms:
-
Dual Disruption of Microtubule Dynamics: this compound's inhibition of KIFC1 would induce multipolar spindles, while a vinca alkaloid would simultaneously prevent the proper formation and function of the microtubules required for any residual spindle assembly.
-
Overcoming Resistance: Cancer cells that develop resistance to vinca alkaloids through mechanisms such as altered tubulin expression might still be susceptible to the centrosome-declustering effects of this compound.
-
Enhanced Apoptotic Signaling: The combined cellular stress from both multipolar spindle formation and microtubule depolymerization could trigger a more robust and sustained apoptotic response.
Experimental Workflow for Investigating Synergy
To validate the theoretical synergy between this compound and vinca alkaloids, the following experimental workflow is proposed:
Caption: A stepwise approach to experimentally validate the synergy between this compound and vinca alkaloids.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the cytotoxic effects of this compound and its combination with other anti-mitotic agents.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound and other anti-mitotic agents (e.g., docetaxel, vincristine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, the other anti-mitotic agent, or a combination of both. Include untreated and vehicle-treated controls.
-
Incubate the plates for a period that allows for at least two cell doublings (typically 48-72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis and distinguish it from necrosis.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound, the other anti-mitotic agent, or their combination. Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Conclusion and Future Directions
The KIFC1 inhibitor this compound demonstrates significant synergistic potential with the taxane docetaxel, particularly in overcoming drug resistance. This combination offers a promising therapeutic strategy that warrants further clinical investigation.
While direct experimental evidence is currently lacking for the synergy of this compound with vinca alkaloids, a strong theoretical basis for such an interaction exists. The proposed experimental workflow provides a clear path for researchers to explore this promising combination. Future studies should focus on in vivo models to validate these in vitro findings and to assess the therapeutic window and potential toxicities of these combination therapies. The continued exploration of synergistic combinations involving targeted anti-mitotic agents like this compound will be pivotal in advancing the next generation of cancer treatments.
References
CW069 as a Tool to Study the Function of HSET in Mitosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The human kinesin HSET (also known as KIFC1) plays a critical role in the accurate segregation of chromosomes during mitosis, particularly in cancer cells with supernumerary centrosomes. Its unique function in clustering these extra centrosomes to prevent catastrophic multipolar divisions has made it an attractive target for cancer therapy. This guide provides a comprehensive comparison of CW069, a potent and selective allosteric inhibitor of HSET, with other available tools for studying HSET function. We present supporting experimental data, detailed protocols, and visual diagrams to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to HSET and its Role in Mitosis
HSET is a minus-end directed motor protein belonging to the kinesin-14 family.[1] In normal cells with two centrosomes, HSET's role in spindle formation is often masked by other redundant mechanisms.[2] However, in many cancer cells, the presence of more than two centrosomes (supernumerary centrosomes) poses a significant challenge to bipolar spindle formation. HSET becomes essential for the survival of these cells by clustering the extra centrosomes into two functional poles, thereby preventing multipolar mitosis and subsequent cell death.[1][3] This dependency of cancer cells on HSET provides a therapeutic window for selective targeting.
Tools for Studying HSET Function: A Comparative Analysis
Several tools are available to investigate the function of HSET in mitosis, each with its own advantages and limitations. This section compares the small molecule inhibitor this compound with other chemical probes and genetic approaches.
Small Molecule Inhibitors: this compound and Alternatives
This compound is a cell-permeable, allosteric inhibitor of HSET that has been instrumental in elucidating the role of HSET in cancer cells.[1] It selectively induces multipolar spindle formation in cells with supernumerary centrosomes, leading to mitotic catastrophe and apoptosis.[1][4]
AZ82 is another selective inhibitor of HSET. It is an ATP-competitive inhibitor that binds to the KIFC1/microtubule complex.[5][6] Like this compound, AZ82 induces multipolar spindles specifically in cancer cells with amplified centrosomes.[5]
| Inhibitor | Mechanism of Action | HSET IC50 | Selectivity | Key Features |
| This compound | Allosteric Inhibitor | ~75 µM | Selective for HSET over other kinesins like KSP.[7] | Induces multipolar mitosis in cells with supernumerary centrosomes; less effective in cells with a normal centrosome number.[1][4] |
| AZ82 | ATP-competitive | ~300 nM (in vitro) | Selective for HSET over a panel of other kinesins.[5] | Binds to the HSET/microtubule complex; induces multipolar spindles in cancer cells with extra centrosomes.[5][6] |
Genetic Approaches: RNAi and CRISPR/Cas9
Genetic tools offer an alternative to small molecules for inhibiting HSET function.
-
RNA interference (siRNA) : Short interfering RNAs can be used to specifically knock down the expression of HSET. This approach has been shown to phenocopy the effects of this compound, inducing multipolar anaphases in cancer cells with extra centrosomes.[1]
-
CRISPR/Cas9 : This genome editing technology can be used to create stable knockout cell lines for HSET, allowing for the study of its long-term functional loss.
| Method | Principle | Advantages | Disadvantages |
| This compound (Small Molecule) | Allosteric inhibition of HSET motor activity | Rapid and reversible inhibition, dose-dependent effects, potential for therapeutic development. | Potential for off-target effects, requires careful validation of specificity. |
| siRNA (Genetic) | Post-transcriptional gene silencing | High specificity, allows for transient knockdown. | Incomplete knockdown can lead to variable phenotypes, potential for off-target effects. |
| CRISPR/Cas9 (Genetic) | Gene knockout | Complete and permanent loss of function, allows for the study of long-term effects. | Can be lethal in cell lines dependent on HSET, potential for off-target edits. |
Experimental Data: this compound Induces Multipolar Spindles
The efficacy of this compound in disrupting HSET function is demonstrated by its ability to induce multipolar spindle formation in a cell-type-specific manner.
| Cell Line | Centrosome Status | Treatment | Percentage of Multipolar Spindles | Reference |
| N1E-115 (neuroblastoma) | Supernumerary | DMSO (Control) | ~10% | [1] |
| 100 µM this compound | ~60% | [1] | ||
| 200 µM this compound | ~70% | [1] | ||
| BT-549 (breast cancer) | Supernumerary | DMSO (Control) | Low | [5] |
| AZ82 | Significantly Increased | [5] | ||
| HeLa (cervical cancer) | Normal | AZ82 | No significant increase | [5] |
| Panc1 (pancreatic cancer) | Supernumerary | 50 µM this compound (4h) | Significantly Increased |
Experimental Protocols
Using this compound to Induce Multipolar Spindles
This protocol describes a general procedure for treating cultured cells with this compound to observe its effects on mitotic spindle formation.
Materials:
-
Cultured cells of interest (e.g., N1E-115, Panc1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Multi-well plates or chamber slides suitable for microscopy
-
Fixation and permeabilization buffers
-
Primary and secondary antibodies for immunofluorescence
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto appropriate culture vessels and allow them to adhere and grow to the desired confluency.
-
Treatment: Prepare working solutions of this compound in complete culture medium at the desired final concentrations (e.g., 50-200 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Incubation: Remove the old medium from the cells and add the medium containing this compound or DMSO. Incubate the cells for a specific duration (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
Immunofluorescence Staining: Following incubation, fix, permeabilize, and stain the cells for microtubules (e.g., anti-α-tubulin), centrosomes (e.g., anti-γ-tubulin or anti-pericentrin), and DNA (DAPI).
-
Microscopy and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of mitotic cells exhibiting bipolar, monopolar, and multipolar spindles.
Immunofluorescence Staining of Mitotic Spindles
A general protocol for visualizing the mitotic apparatus.
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-α-tubulin and anti-γ-tubulin) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washes: Wash three times with PBST.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washes: Wash three times with PBST.
-
Counterstaining: Stain with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
Visualizing HSET Function and Inhibition
HSET's Role in Centrosome Clustering
Caption: HSET is essential for clustering supernumerary centrosomes in cancer cells to form a pseudo-bipolar spindle, thus avoiding multipolar mitosis and cell death.
Experimental Workflow for Studying HSET Inhibition with this compound
Caption: A typical experimental workflow for investigating the effects of the HSET inhibitor this compound on mitotic spindle formation in cultured cells.
Comparison of Tools to Study HSET Function
Caption: A comparison of different experimental tools available for the functional investigation of the mitotic kinesin HSET.
References
- 1. Design, Synthesis, and Biological Evaluation of an Allosteric Inhibitor of HSET that Targets Cancer Cells with Supernumerary Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Kinesin-Related Protein, Hset, Opposes the Activity of Eg5 and Cross-Links Microtubules in the Mammalian Mitotic Spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSET overexpression fuels tumor progression via centrosome clustering-independent mechanisms in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of an allosteric inhibitor of HSET that targets cancer cells with supernumerary centrosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
Comparative Guide to the Cross-Reactivity of CW069 with Kinesin Motor Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinesin inhibitor CW069, focusing on its cross-reactivity with other kinesin motor proteins. The information is intended to assist researchers and drug development professionals in evaluating the specificity and potential applications of this compound.
Introduction to this compound
This compound is a synthetic, allosteric inhibitor of the human kinesin motor protein HSET (Human Spindle-E, also known as KIFC1), a member of the kinesin-14 family.[1][2] HSET is a minus-end directed motor that plays a crucial role in the clustering of supernumerary centrosomes in cancer cells, a process that allows these cells to avoid mitotic catastrophe and proliferate.[3][4][5] By inhibiting HSET, this compound induces multipolar spindle formation in cancer cells with extra centrosomes, leading to apoptotic cell death.[6] This selective action on cancer cells with a specific phenotype makes HSET an attractive target for cancer therapy.
This compound Selectivity Profile
An ideal kinesin inhibitor for therapeutic use should exhibit high selectivity for its target enzyme to minimize off-target effects. While a comprehensive screening of this compound against the entire human kinesin superfamily is not publicly available, existing data demonstrates its selectivity for HSET over another critical mitotic kinesin, KSP (Kinesin Spindle Protein, also known as Eg5 or KIF11).
Table 1: Comparative Inhibition of Kinesin Motor Proteins by this compound
| Kinesin Motor Protein | Family | Function | This compound IC50 (µM) | Reference |
| HSET (KIFC1) | Kinesin-14 | Centrosome clustering | 75 | [1] |
| KSP (Eg5/KIF11) | Kinesin-5 | Bipolar spindle formation | >200 (statistically significant selectivity over HSET) | [6] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A higher IC50 value indicates lower potency.
The available data indicates that this compound is significantly more potent against HSET than KSP. This selectivity is crucial because KSP inhibition leads to a different mitotic arrest phenotype (monoastral spindles) and can affect normal proliferating cells.[6]
Comparison with Other KIFC1 Inhibitors
Several other small molecule inhibitors targeting HSET/KIFC1 have been developed. A comparison of their reported potencies is provided below.
Table 2: Comparison of IC50 Values for KIFC1 Inhibitors
| Inhibitor | Target | IC50 (µM) | Reference |
| This compound | HSET/KIFC1 | 75 | [1] |
| AZ82 | HSET/KIFC1 | 0.3 | [1] |
| SR31527 | HSET/KIFC1 | 6.6 | [1] |
Note: IC50 values can vary depending on the specific assay conditions.
AZ82 and SR31527 are also allosteric inhibitors of KIFC1.[1] While they exhibit higher potency in biochemical assays compared to this compound, the overall therapeutic potential of an inhibitor also depends on factors like cell permeability, off-target effects, and pharmacokinetic properties, which are not fully detailed here. A recent study has suggested that some of these inhibitors might not be entirely specific to KIFC1, highlighting the need for comprehensive selectivity profiling.[7]
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, the following diagrams illustrate the HSET/KIFC1-mediated centrosome clustering pathway and a typical experimental workflow for assessing kinesin inhibitor activity.
Caption: HSET/KIFC1 pathway in cancer cells.
Caption: Kinesin inhibitor evaluation workflow.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust biochemical and cell-based assays.
Microtubule-Stimulated Kinesin ATPase Assay (ADP-Glo™ Format)
This assay measures the ATPase activity of kinesin motor proteins by quantifying the amount of ADP produced.
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that determines the amount of ADP produced in a reaction.[8] After the kinesin ATPase reaction, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used by a luciferase to generate a light signal proportional to the initial ADP concentration.[9]
Materials:
-
Purified recombinant kinesin motor protein (e.g., HSET, KSP)
-
Microtubules (taxol-stabilized)
-
ATP
-
This compound (or other inhibitors) dissolved in DMSO
-
Assay Buffer (e.g., PIPES-based buffer with MgCl2 and DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the assay buffer, microtubules, and the kinesin enzyme.
-
Inhibitor Addition: Add serial dilutions of this compound (or a vehicle control, e.g., DMSO) to the wells.
-
Initiation: Start the reaction by adding a defined concentration of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]
-
ADP Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[9]
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the ADP concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assays for Phenotypic Analysis
Cell Culture:
-
Cancer cell lines with known centrosome numbers (e.g., N1E-115 with supernumerary centrosomes, and MCF-7 with normal centrosome numbers) and normal cell lines (e.g., normal human dermal fibroblasts - NHDF) are cultured under standard conditions.[6]
Immunofluorescence for Spindle Morphology:
-
Seed cells on coverslips and treat with various concentrations of this compound or DMSO for a defined period (e.g., 2.5 hours).[6]
-
Fix the cells with a suitable fixative (e.g., cold methanol).
-
Permeabilize the cells (if necessary) and block with a blocking solution.
-
Incubate with primary antibodies against α-tubulin (to visualize microtubules) and γ-tubulin (to visualize centrosomes).
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips with a mounting medium containing a DNA stain (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope and quantify the percentage of cells with bipolar and multipolar spindles.
Cell Viability Assay (e.g., Sulforhodamine B - SRB assay):
-
Seed cells in 96-well plates and allow them to attach.
-
Treat the cells with a range of concentrations of this compound for a prolonged period (e.g., 48-72 hours).
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cellular proteins with SRB dye.
-
Wash away the unbound dye and solubilize the bound dye with a Tris-based solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 for cell growth inhibition.
Conclusion
This compound is a valuable tool for studying the role of HSET/KIFC1 in cancer biology. Its demonstrated selectivity for HSET over KSP is a promising feature for a therapeutic candidate. However, a comprehensive cross-reactivity profile against a broader panel of kinesin motor proteins is necessary to fully assess its specificity and potential off-target effects. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative studies and further elucidate the pharmacological properties of this compound and other kinesin inhibitors.
References
- 1. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A centrosome clustering protein, KIFC1, predicts aggressive disease course in serous ovarian adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinesin Family Member C1 (KIFC1/HSET) Underlies Aggressive Disease in Androgen Receptor-Low and Basal-Like Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of an Allosteric Inhibitor of HSET that Targets Cancer Cells with Supernumerary Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KIFC1 Inhibitor this compound Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. ulab360.com [ulab360.com]
Reversing Docetaxel Resistance: A Comparative Guide to CW069 and Alternative Strategies
For Researchers, Scientists, and Drug Development Professionals
Docetaxel remains a cornerstone in the treatment of various cancers, including metastatic castration-resistant prostate cancer (mCRPC). However, the development of docetaxel resistance is a significant clinical challenge, limiting its therapeutic efficacy. This guide provides a comprehensive comparison of CW069, a novel KIFC1 inhibitor, with other emerging strategies aimed at reversing docetaxel resistance. The information presented is supported by experimental data to aid researchers in their evaluation of these therapeutic approaches.
Mechanism of Action: Targeting KIFC1 with this compound
Docetaxel resistance is a multifaceted phenomenon involving various cellular mechanisms. One such mechanism involves the overexpression of Kinesin Family Member C1 (KIFC1), a motor protein essential for centrosome clustering in cancer cells.[1][2] Elevated levels of KIFC1 are observed in docetaxel-resistant prostate cancer cells.[2][3]
This compound is a small molecule inhibitor that specifically targets KIFC1. By inhibiting KIFC1, this compound disrupts the proper formation of the mitotic spindle in cancer cells with amplified centrosomes, leading to mitotic catastrophe and apoptosis.[1][4] In the context of docetaxel resistance, the combination of this compound with docetaxel has been shown to re-sensitize resistant cancer cells to the cytotoxic effects of docetaxel.[1][4]
Quantitative Performance Analysis: this compound vs. Alternatives
The following tables summarize the in vitro efficacy of this compound and alternative agents in reversing docetaxel resistance in various prostate cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50) of docetaxel, both alone and in combination with the resistance-reversing agent. The fold reversal of resistance is calculated as the ratio of the IC50 of docetaxel in resistant cells to the IC50 in the presence of the reversing agent.
Table 1: Efficacy of this compound in Reversing Docetaxel Resistance in Prostate Cancer Cell Lines
| Cell Line | Docetaxel IC50 (Resistant) | Treatment | Docetaxel IC50 (Combination) | Fold Reversal | Citation(s) |
| DU145-DR | Not explicitly stated, but high | Docetaxel + this compound | Significantly reduced | Not calculable | [1][4] |
| C4-2-DR | Not explicitly stated, but high | Docetaxel + this compound | Significantly reduced | Not calculable | [1][4] |
Note: While the primary study on this compound demonstrated significant re-sensitization, specific IC50 values for the combination treatment were not provided, precluding a precise fold-reversal calculation. The study does report Combination Index (CI) values of less than 1, indicating a synergistic effect.[4]
Table 2: Efficacy of Alternative Agents in Reversing Docetaxel Resistance
| Target Pathway | Agent | Cell Line | Docetaxel IC50 (Resistant) (nM) | Docetaxel IC50 (Combination) (nM) | Fold Reversal | Citation(s) | |---|---|---|---|---|---| | ABCB1 Efflux Pump | Elacridar (1 µM) | DU-145DOC10 | 11.4 | 1.6 - 1.9 | 6.0 - 7.1 |[5] | | ABCB1 Efflux Pump | Elacridar (50 nM) | DU145 DTXR | 388 | ~5.9 | ~65.8 |[6] | | ABCB1 Efflux Pump | Tariquidar (50 nM) | DU145 DTXR | 388 | ~5.9 | ~65.8 |[6] | | Notch Signaling | Notch Inhibitor | DU145/DT | High | Significantly reduced | Not calculable |[7] | | Hedgehog Signaling | GDC-0449 (5 µM) | PC3 | Not explicitly stated | Enhanced docetaxel-induced apoptosis | Not calculable |[1][8] | | PI3K/AKT Signaling | AZD5363 | LNCaP, PC3 | Not explicitly stated | Synergistic with docetaxel | Not calculable |[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols employed in the cited studies.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Prostate cancer cells (e.g., DU145, C4-2, and their docetaxel-resistant counterparts) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[10][11][12][13]
-
Treatment: Cells are treated with varying concentrations of docetaxel, this compound, alternative inhibitors, or a combination of both. Control wells receive the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT reagent (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[10][11][12][13]
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as DMSO.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage of the control. IC50 values are calculated from the dose-response curves.
Western Blotting
Western blotting is used to detect and quantify the expression of specific proteins, such as KIFC1.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the protein of interest (e.g., anti-KIFC1). An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.[3][14]
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.
In Vivo Xenograft Model
Xenograft models are used to evaluate the in vivo efficacy of therapeutic agents.
-
Cell Implantation: Docetaxel-resistant prostate cancer cells (e.g., 1 x 10^6 cells) are suspended in a mixture of media and Matrigel and injected subcutaneously into the flanks of immunodeficient mice (e.g., athymic nude mice).[15][16]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (length x width²) / 2.
-
Treatment: Mice are randomized into different treatment groups: vehicle control, docetaxel alone, this compound or alternative inhibitor alone, and the combination of docetaxel and the inhibitor. Treatments are administered via appropriate routes (e.g., intraperitoneal or oral) at specified doses and schedules.
-
Monitoring: Tumor growth and the body weight of the mice are monitored throughout the study.
-
Endpoint: At the end of the study, mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry or western blotting).
Visualizing the Pathways and Processes
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of this compound in overcoming KIFC1-mediated docetaxel resistance.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. Inhibition of hedgehog signaling improves the anti-carcinogenic effects of docetaxel in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KIFC1 Inhibitor this compound Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Evaluation of Multiple Approaches Targeting ABCB1 to Resensitize Docetaxel-Resistant Prostate Cancer Cell Lines | MDPI [mdpi.com]
- 7. Reversal of docetaxel resistance in prostate cancer by Notch signaling inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ProCAID: a phase I clinical trial to combine the AKT inhibitor AZD5363 with docetaxel and prednisolone chemotherapy for metastatic castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. KIFC1 Is Associated with Basal Type, Cisplatin Resistance, PD-L1 Expression and Poor Prognosis in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing nanoparticle accumulation in two dimensional, three dimensional, and xenograft mouse cancer cell models in the presence of docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Concurrent chemoradiotherapy with low-dose docetaxel inhibits the growth of DU-145 prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Target Engagement: A Comparative Guide to HSET Inhibitor CW069 in Cellular Thermal Shift Assays
For researchers, scientists, and professionals in drug development, confirming a compound's direct interaction with its intended target within a cellular environment is a critical step. The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful technique to validate such target engagement. This guide provides a comprehensive comparison of the allosteric HSET inhibitor, CW069, and its performance in thermal shift assays, offering supporting experimental data and protocols to aid in the design and interpretation of similar studies.
The human kinesin HSET (also known as KIFC1) plays a crucial role in the clustering of supernumerary centrosomes in cancer cells, a mechanism that allows these cells to evade mitotic catastrophe and continue to proliferate.[1][2] This makes HSET an attractive target for cancer therapy. This compound has been identified as a novel allosteric inhibitor of HSET.[1][3][4] This guide delves into the experimental evidence confirming the engagement of this compound with HSET using thermal shift methodologies and compares its profile with other potential HSET inhibitors.
Comparative Analysis of HSET Inhibitor Performance
The following table summarizes the key quantitative data for this compound and provides a framework for comparing its performance with other HSET inhibitors. While direct head-to-head CETSA data for a broad range of HSET inhibitors is limited in publicly available literature, this compilation offers a baseline for evaluation.
| Compound | Assay Type | Target | Reported Potency/Effect | Cell Line(s) | Reference |
| This compound | Differential Scanning Fluorimetry (DSF) | Purified HSET | ΔTm : -8.0°C (destabilization) | N/A | [3] |
| Biochemical Assay | Purified HSET | IC50 : 75 ± 20 μM | N/A | [3] | |
| Cell-Based Assay (Growth Inhibition) | HSET | IC50 : >200 μM (NHDF), ~150 μM (N1E-115) | NHDF, N1E-115 | [3] | |
| AZ82 | Biochemical Assay | HSET motor domain | Potent, reversible inhibitor | N/A | [5] |
| Cell-Based Assay (Phenotypic) | HSET | Induces multipolar phenotype in centrosome-amplified cells | DLD1 | [5] |
Note: ΔTm refers to the change in the melting temperature of the protein upon ligand binding. A negative value indicates destabilization, while a positive value indicates stabilization. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used to evaluate HSET engagement by this compound.
Cellular Thermal Shift Assay (CETSA) Protocol
This generalized protocol outlines the key steps for performing a CETSA experiment to assess the engagement of a compound with its target protein in cells.[6][7][8][9]
1. Cell Culture and Treatment:
-
Culture the cell line of interest (e.g., a cancer cell line with supernumerary centrosomes like N1E-115) to ~80% confluency.
-
Treat the cells with the desired concentrations of the test compound (e.g., this compound) or vehicle control (e.g., DMSO) for a specified incubation period (e.g., 1-4 hours) at 37°C.
2. Heating and Lysis:
-
After treatment, harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermocycler. This step induces denaturation and aggregation of proteins that are not stabilized by ligand binding.
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
3. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the aggregated proteins and cell debris.
4. Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction.
-
Analyze the amount of soluble HSET protein at each temperature point using methods such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against HSET.
-
High-Throughput Methods: Employ techniques like AlphaLISA®, proximity extension assays (PEA), or mass spectrometry for a more quantitative and higher-throughput analysis.[10][11][12]
-
5. Data Interpretation:
-
Plot the amount of soluble HSET protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature indicates that the compound stabilizes the protein, while a shift to a lower temperature suggests destabilization. The magnitude of this shift (ΔTm) is a measure of target engagement.
Differential Scanning Fluorimetry (DSF) Protocol
DSF is a thermal shift assay performed on purified protein and is often used as an initial screen for ligand binding.[3]
1. Reaction Setup:
-
In a 96-well PCR plate, prepare a reaction mixture containing:
-
Purified HSET protein
-
A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange)
-
The test compound (this compound) at various concentrations or a vehicle control.
-
2. Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Gradually increase the temperature in small increments (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).
3. Fluorescence Measurement:
-
Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic regions, leading to an increase in fluorescence.
4. Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
The midpoint of the transition, where the protein is 50% unfolded, is the melting temperature (Tm).
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the vehicle control from the Tm of the compound-treated sample.
Visualizing the Workflow and Pathway
To better understand the experimental process and the biological context, the following diagrams illustrate the CETSA workflow and the role of HSET in cancer cells.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Caption: Role of HSET in cancer cells and the effect of this compound inhibition.
Conclusion
The available data strongly supports the direct engagement of this compound with HSET. The destabilizing effect observed in the DSF assay is a clear indicator of binding.[3] While direct comparative CETSA data with other inhibitors is an area for future investigation, the phenotypic effects of this compound, such as the induction of multipolar spindles in cancer cells with supernumerary centrosomes, are consistent with its on-target activity.[3] The protocols and diagrams provided in this guide offer a robust framework for researchers to independently verify these findings and to evaluate novel HSET inhibitors, ultimately contributing to the development of new cancer therapeutics.
References
- 1. Design, synthesis, and biological evaluation of an allosteric inhibitor of HSET that targets cancer cells with supernumerary centrosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. icr.ac.uk [icr.ac.uk]
- 3. Design, Synthesis, and Biological Evaluation of an Allosteric Inhibitor of HSET that Targets Cancer Cells with Supernumerary Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 10. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
CW069: Essential Safety and Disposal Procedures for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing CW069, a potent allosteric inhibitor of the microtubule motor protein HSET, adherence to proper handling and disposal protocols is paramount to ensure laboratory safety and environmental compliance. This document provides a comprehensive guide to the safe management of this compound, from operational use to final disposal, aligning with the highest standards of laboratory practice.
This compound, identified by CAS number 1594094-64-0, is a valuable tool in cancer research, specifically for its ability to target and induce cell death in cancer cells with supernumerary centrosomes.[1][2] Its chemical formula is C23H21IN2O3.[1] For experimental applications, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[3] This guide will therefore address the handling of both solid this compound and this compound/DMSO solutions.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| CAS Number | 1594094-64-0 | |
| Molecular Formula | C23H21IN2O3 | [1] |
| Molecular Weight | 500.33 g/mol | [4] |
| IC50 (HSET) | 75 µM | [5][6] |
| Solubility | Soluble in DMSO | [3] |
| Storage (Solid) | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Keep dry and dark. | [1] |
| Storage (in DMSO) | 2 weeks at 4°C; 6 months at -80°C. | [7] |
Proper Disposal Procedures
As a research chemical, this compound and its solutions must be treated as hazardous waste. Disposal procedures should align with local, state, and federal regulations. Never dispose of this compound or its solutions down the drain.
Solid this compound Waste:
-
Collection: Collect waste this compound powder in a clearly labeled, sealed container.
-
Labeling: The label should include "Hazardous Waste," "this compound, Solid," and any other institutional-required information.
-
Storage: Store the waste container in a designated, secure area for hazardous chemical waste.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
This compound/DMSO Solution Waste:
The disposal of this compound solutions is largely governed by the properties of its solvent, DMSO. DMSO is a combustible liquid that can readily penetrate the skin, potentially carrying dissolved chemicals with it.[8]
-
Collection: Collect all liquid waste containing this compound and DMSO in a designated, leak-proof, and chemically resistant container.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical names ("this compound," "Dimethyl Sulfoxide"), and their approximate concentrations.
-
Segregation: Do not mix this compound/DMSO waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Storage: Store the waste container in a well-ventilated area, away from heat and ignition sources, and within secondary containment.[9][10]
-
Disposal: Contact your institution's EHS office for collection and disposal.[11] Disposal will likely involve incineration at a licensed facility.[8]
Contaminated Labware:
-
Sharps: Needles, scalpels, or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
-
Glassware and Plasticware: Disposable labware (e.g., pipette tips, tubes) contaminated with this compound should be collected in a designated, lined container for solid hazardous waste.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Cell Viability Sulforhodamine B (SRB) Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cells in 96-well plates at a density of approximately 2,500 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. The final DMSO concentration in the wells should be kept low (e.g., 0.2%).[3] Treat the cells with varying concentrations of this compound and a vehicle control (DMSO) for 72 hours.[3]
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.
-
Staining: Wash the plates multiple times with water and allow them to air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quantification: Wash away the unbound dye with 1% acetic acid and allow the plates to air dry. Solubilize the bound dye with a Tris-base solution. Measure the absorbance at approximately 545 nm using a microplate reader.[3]
-
Data Analysis: Compare the absorbance of treated wells to the solvent control wells to determine the concentration of this compound that inhibits cell growth by 50% (IC50).[3]
Immunofluorescence Microscopy for Mitotic Spindle Analysis
This protocol allows for the visualization of this compound's effect on mitotic spindle formation.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound (e.g., 100-200 µM) or a DMSO control for a specified period (e.g., 2.5 hours).
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde) and then permeabilize with a detergent solution (e.g., Triton X-100 in PBS).
-
Immunostaining: Block non-specific antibody binding with a blocking buffer (e.g., bovine serum albumin in PBS). Incubate the cells with primary antibodies against components of the mitotic spindle and centrosomes (e.g., α-tubulin and a centrosomal marker).
-
Secondary Antibody Incubation: After washing, incubate with fluorescently labeled secondary antibodies that recognize the primary antibodies.
-
DNA Staining and Mounting: Stain the cellular DNA with a fluorescent dye like DAPI. Mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope to analyze mitotic spindle morphology and centrosome numbers.
Visualizations
Logical Relationship for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
Experimental Workflow for this compound Cell Viability Assay
Caption: Step-by-step workflow for a cell viability assay using this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Design, synthesis, and biological evaluation of an allosteric inhibitor of HSET that targets cancer cells with supernumerary centrosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, CAS [[1594094-64-0]] | BIOZOL [biozol.de]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CW-069 | HSET Inhibitor | AmBeed.com [ambeed.com]
- 7. This compound|1594094-64-0|COA [dcchemicals.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. uwaterloo.ca [uwaterloo.ca]
- 10. carlroth.com [carlroth.com]
- 11. depts.washington.edu [depts.washington.edu]
Safeguarding Your Research: Comprehensive Handling Protocols for CW069
For researchers and scientists engaged in drug development, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for the handling of CW069, an allosteric inhibitor of the microtubule motor protein HSET. Adherence to these procedural guidelines is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE based on the Safety Data Sheet (SDS).
| PPE Category | Recommendation |
| Eye/Face Protection | Wear chemical safety goggles and/or a face shield. |
| Skin Protection | Wear protective gloves (e.g., nitrile, neoprene) and a lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | If ventilation is inadequate or when handling larger quantities, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |
| Hand Hygiene | Wash hands thoroughly with soap and water after handling and before leaving the laboratory. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are crucial to maintain the stability of this compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Use non-sparking tools and equipment.
-
Minimize dust generation.
Storage:
-
Store in a tightly sealed, light-resistant container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste materials containing this compound should be treated as hazardous waste.
-
Dispose of in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow to enter sewers or waterways.
-
Contaminated packaging should be disposed of in the same manner as the product itself.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound, a common procedure in a laboratory setting.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (as specified above)
Procedure:
-
Ensure all work is conducted in a chemical fume hood.
-
Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Carefully weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube to achieve the desired stock concentration.
-
Tightly cap the tube and vortex thoroughly until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Clearly label the tube with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Visualizing Safety Workflows
To further clarify the procedural steps for ensuring safety, the following diagrams illustrate the decision-making process for PPE selection and the overall workflow for handling and disposing of this compound.
Caption: PPE selection process for handling this compound.
Caption: Safe handling and disposal workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
